Technical Documentation Center

2-(Bromomethyl)-1-oxaspiro[4.6]undecane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Bromomethyl)-1-oxaspiro[4.6]undecane
  • CAS: 1870018-51-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(Bromomethyl)-1-oxaspiro[4.6]undecane: Structure, Properties, and Potential Applications in Drug Discovery

Introduction: The Significance of Spirocyclic Scaffolds In the realm of medicinal chemistry, there is a continuous drive to "escape flatland" – to move beyond planar aromatic structures and explore three-dimensional mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds

In the realm of medicinal chemistry, there is a continuous drive to "escape flatland" – to move beyond planar aromatic structures and explore three-dimensional molecular architectures that can offer improved pharmacological properties.[1] Spirocyclic compounds, which feature two rings connected by a single common atom, are exemplary of such 3D-rich scaffolds.[1] The rigid nature of the spiro junction can lock the conformation of a molecule, which is crucial for selective binding to biological targets.[2]

The incorporation of an oxetane or other cyclic ether moiety into a spirocyclic system can further enhance its drug-like properties. These oxygen-containing rings can improve aqueous solubility, metabolic stability, and lipophilicity, while also acting as hydrogen bond acceptors.[3][4] 2-(Bromomethyl)-1-oxaspiro[4.6]undecane combines a spiro-ether core with a reactive bromomethyl group, making it a potentially valuable intermediate for the synthesis of novel therapeutic agents.

Chemical Structure and Nomenclature

The structure of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane consists of a five-membered tetrahydrofuran ring and a seven-membered cycloheptane ring joined at a single spiro carbon atom. The oxygen atom is at the 1-position of the spiro system, within the five-membered ring. A bromomethyl group is attached to the carbon atom adjacent to the ether oxygen (C2).

  • IUPAC Name: 2-(Bromomethyl)-1-oxaspiro[4.6]undecane

  • Molecular Formula: C11H19BrO

  • SMILES (Simplified Molecular Input Line Entry System): C1CCC(CC1)C2(CCOC2CBr)

  • InChI (International Chemical Identifier): InChI=1S/C11H19BrO/c12-8-10-9-13-11(10)6-4-2-1-3-5-7-11/h10H,1-9H2

Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular Weight 247.17 g/mol Calculated from the molecular formula C11H19BrO.
Appearance Colorless to pale yellow liquidBased on similar alkyl bromides and ethers.
Boiling Point > 200 °C (estimated)Higher than undecane (195-198 °C)[5] due to increased molecular weight and polarity.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water.Typical for medium-sized organic molecules with a halogen.
LogP (Octanol/Water Partition Coefficient) 3.5 - 4.5 (estimated)High lipophilicity is expected due to the undecane-like carbon framework.
Reactivity The bromomethyl group is a reactive electrophilic site susceptible to nucleophilic substitution. The ether linkage is relatively stable under neutral and basic conditions but can be cleaved by strong acids.General reactivity of bromomethyl ethers.

Proposed Synthetic Pathways

A plausible synthetic route to 2-(Bromomethyl)-1-oxaspiro[4.6]undecane could involve the construction of the spiro-ether core followed by functionalization. A hypothetical two-step process is outlined below.

Step 1: Synthesis of the Spiro-alcohol Intermediate

The spiro-ether core can be synthesized through a variety of methods. One common approach is the intramolecular cyclization of a suitable precursor. In this proposed pathway, a Grignard reaction between cycloheptylmagnesium bromide and an appropriate lactone, followed by an acid-catalyzed intramolecular cyclization, would yield the spiro-alcohol.

Step 2: Bromination of the Spiro-alcohol

The resulting alcohol can then be converted to the target bromomethyl compound using a standard brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh₃).

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Cycloheptanone Cycloheptanone Reformatsky_Reaction Reformatsky Reaction (Zn, THF) Cycloheptanone->Reformatsky_Reaction Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Reformatsky_Reaction Spirocyclization Acid-catalyzed Spirocyclization (e.g., H2SO4) Reformatsky_Reaction->Spirocyclization Intermediate Ester Reduction Reduction of Ester (e.g., LiAlH4) Spirocyclization->Reduction Spiro-lactone Bromination Bromination (e.g., PBr3 or CBr4/PPh3) Reduction->Bromination Spiro-alcohol Target_Molecule 2-(Bromomethyl)-1-oxaspiro[4.6]undecane Bromination->Target_Molecule

Proposed synthetic workflow for 2-(Bromomethyl)-1-oxaspiro[4.6]undecane.

Spectroscopic Analysis (Predicted)

The structural features of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane would give rise to a distinct spectroscopic signature.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A multiplet in the range of 3.4-3.6 ppm corresponding to the two protons of the bromomethyl group (CH₂Br).

    • A multiplet around 3.8-4.2 ppm for the proton on the carbon bearing the bromomethyl group (CH-CH₂Br).

    • A series of multiplets between 1.2 and 2.0 ppm for the cycloheptane and remaining tetrahydrofuran ring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A peak around 35-40 ppm for the carbon of the bromomethyl group (CH₂Br).

    • A peak around 70-80 ppm for the carbon of the C-O bond in the tetrahydrofuran ring.

    • A distinct peak for the spiro carbon atom.

    • A series of peaks in the aliphatic region (20-40 ppm) for the cycloheptane carbons.

  • IR (Infrared) Spectroscopy:

    • C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

    • A characteristic C-O-C stretching band for the ether linkage around 1050-1150 cm⁻¹.

    • A C-Br stretching vibration in the 500-600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Chemical Reactivity and Potential Applications in Drug Development

The primary site of reactivity in 2-(Bromomethyl)-1-oxaspiro[4.6]undecane is the electrophilic bromomethyl group. This functional group is an excellent handle for introducing the spiro-ether scaffold into larger molecules through nucleophilic substitution reactions.

Potential Reactions:
  • Alkylation of Amines, Alcohols, and Thiols: The compound can be used to alkylate a wide range of nucleophiles, such as primary and secondary amines, alcohols, and thiols, to form more complex structures. This is a common strategy in the synthesis of drug candidates.[6]

  • Formation of Ethers and Thioethers: Reaction with alkoxides or thiolates would yield the corresponding ethers and thioethers.

  • Wittig Reaction Precursor: Conversion to the corresponding phosphonium salt would allow for its use in the Wittig reaction to form vinyl-spiro-ethers.

Applications in Drug Discovery:

The spiro[4.6]undecane scaffold is of interest in medicinal chemistry due to its three-dimensional nature and novelty. The introduction of the 1-oxa-2-(bromomethyl)tetrahydrofuran moiety provides both a polar, drug-like feature and a reactive handle for further chemical modification.

Applications Target_Molecule 2-(Bromomethyl)-1- oxaspiro[4.6]undecane Scaffold Novel 3D Spirocyclic Scaffold Target_Molecule->Scaffold Intermediate Reactive Intermediate for Further Synthesis Target_Molecule->Intermediate Properties Improved Physicochemical Properties (Solubility, etc.) Scaffold->Properties Analogs Synthesis of Analog Libraries Intermediate->Analogs Drug_Candidates Potential as a Core Component of Novel Drug Candidates Properties->Drug_Candidates Analogs->Drug_Candidates

Logical flow of potential applications in drug discovery.

Hypothetical Experimental Protocols

The following protocols are illustrative and based on general laboratory procedures for similar transformations. They should be adapted and optimized for specific experimental conditions.

Protocol 1: Synthesis of 2-(Hydroxymethyl)-1-oxaspiro[4.6]undecane (Spiro-alcohol Intermediate)
  • To a solution of the spiro-lactone precursor (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane
  • To a solution of 2-(hydroxymethyl)-1-oxaspiro[4.6]undecane (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (CBr₄) (1.2 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the target compound.

Safety and Handling

2-(Bromomethyl)-1-oxaspiro[4.6]undecane is expected to be a reactive alkylating agent and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and nucleophiles.

Conclusion

2-(Bromomethyl)-1-oxaspiro[4.6]undecane represents a promising, yet underexplored, building block for medicinal chemistry. Its spirocyclic core provides a rigid, three-dimensional framework, while the bromomethyl group offers a versatile handle for synthetic diversification. Although direct experimental data is limited, this guide provides a solid foundation for researchers interested in exploring the synthesis and applications of this and related spiro-ether compounds in the quest for novel therapeutics. The insights into its predicted properties, potential synthetic routes, and reactivity are intended to accelerate its adoption in drug discovery programs.

References

  • Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • 2-(chloromethyl)-1,4,6-trioxaspiro[4.6]undecane - ChemSynthesis. (n.d.). ChemSynthesis. Retrieved February 15, 2026, from [Link]

  • 2-oxaspiro[4.6]undecane-1,3-dione - PubChemLite. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 2-(bromomethyl)-1-oxaspiro[4.5]decan-8-one - PubChemLite. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Chemical Properties of Undecane (CAS 1120-21-4). (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]

  • 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • undecane, 1120-21-4 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved February 15, 2026, from [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[6][7]nonane and analogs as novel reagents in medicinal chemistry. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • herbal undecane, 6413-26-9 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Electronic Properties & Reactivity of Bromomethyl-Substituted Spiro Ethers

Executive Summary This guide analyzes the electronic and steric architecture of bromomethyl-substituted spiro ethers , a class of bicyclic compounds where two rings share a single quaternary carbon atom. While spiro ethe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the electronic and steric architecture of bromomethyl-substituted spiro ethers , a class of bicyclic compounds where two rings share a single quaternary carbon atom. While spiro ethers (e.g., spirooxetanes, spiroorthocarbonates) are renowned for their conformational rigidity and metabolic stability, the introduction of a bromomethyl (-CH₂Br) moiety fundamentally alters their electronic landscape.

For the researcher, this moiety acts as a "Janus-faced" handle: it provides a site for nucleophilic displacement (alkylation) while simultaneously exerting a strong inductive effect (-I) that modulates the basicity of the ether oxygens. This guide details how to leverage these properties in cationic double ring-opening polymerization (expanding monomers) and fragment-based drug discovery (FBDD) .

Electronic Architecture & Structural Fundamentals

The utility of bromomethyl-substituted spiro ethers stems from the interplay between ring strain, orbital hybridization, and the electron-withdrawing nature of the halogen.

The Spiro-Center Anomaly

Unlike fused or bridged bicyclic systems, the spiro carbon is


 hybridized with tetrahedral geometry, forcing the two rings into orthogonal planes.
  • Orbital Orthogonality: The

    
    -type orbitals or lone pairs on oxygen atoms in one ring are often orthogonal to those in the adjacent ring. This limits conjugation but maximizes anomeric stabilization  (n 
    
    
    
    
    
    ) in spiroorthocarbonates (SOCs).
  • The Bromomethyl Perturbation: The -CH₂Br group introduces a permanent dipole directed away from the ring. The Carbon-Bromine bond is polarized (

    
    ), creating a localized region of electron deficiency.
    
Inductive Effects on Lewis Basicity

In cationic polymerization, the ether oxygen acts as the nucleophile.

  • Unsubstituted Spiro Ethers: High electron density on Oxygen

    
     Fast initiation, potentially uncontrolled propagation.
    
  • Bromomethyl-Substituted: The -I effect of Bromine pulls electron density through the

    
    -framework.
    
    • Result: Reduced

      
       of the ether oxygen.
      
    • Application: This "taming" of the oxygen basicity allows for controlled cationic polymerization, preventing "back-biting" side reactions common in simple cyclic ethers.

Quantitative Structural Parameters (Comparative)
PropertyStandard OxetaneSpirooxetane3-Bromomethyl-SpirooxetaneImpact of -CH₂Br
Ring Strain (kcal/mol) ~26.0~50-52~53.5Steric bulk increases strain slightly; destabilizes ground state.
Dipole Moment (D) 1.902.152.8 - 3.1 Vector addition of C-Br bond significantly increases polarity.
O-C-O Bond Angle N/A109.5° (ideal)107-108°Steric repulsion compresses the internal angle.
LogP (Lipophilicity) 0.20.51.2Increases lipophilicity, aiding membrane permeability in drug design.

Mechanism: Cationic Double Ring-Opening Polymerization

One of the most valuable applications of bromomethyl-substituted spiro orthocarbonates (SOCs) is in dental composites and high-performance coatings that require zero shrinkage or volume expansion upon curing.

The "Expansion" Phenomenon

Conventional polymerization (e.g., methacrylates) results in 2-10% volume shrinkage due to the conversion of van der Waals distances (monomer) to covalent bonds (polymer).

  • Spiro Mechanism: The opening of two rings for every new bond formed results in a net volume expansion.

  • Bromomethyl Role: The substituent stabilizes the propagating carbocation intermediate via hyperconjugation, despite its inductive withdrawal, preventing premature termination.

Pathway Visualization

The following diagram illustrates the cationic attack and subsequent ring-opening sequence.

G cluster_electronic Electronic Influence of -CH2Br Initiator Cationic Initiator (E+) Monomer Bromomethyl-SOC (Bicyclic) Initiator->Monomer Attack on O Oxonium Oxonium Ion Intermediate Monomer->Oxonium Coordination RingOpen1 First Ring Open (Carbenium Ion) Oxonium->RingOpen1 C-O Bond Cleavage RingOpen2 Double Ring Open (Linear Carbonate) RingOpen1->RingOpen2 Intramolecular Attack (Expansion Step) Polymer Poly(ether-carbonate) Chain Extension RingOpen2->Polymer Propagation

Figure 1: Mechanism of Cationic Double Ring-Opening Polymerization. The bromomethyl group modulates the stability of the Oxonium and Carbenium intermediates.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of 3,9-bis(bromomethyl)-1,5,7,11-tetraoxaspiro[5.5]undecane (a representative Bromomethyl-SOC). Safety: Work in a fume hood. Bromomethyl derivatives are potential alkylating agents (lachrymators).

Reagents & Setup
  • Precursor: 2,2-bis(bromomethyl)-1,3-propanediol.[1]

  • Reagent: Tetraethyl orthocarbonate.

  • Catalyst:

    
    -Toluenesulfonic acid (PTSA).
    
  • Solvent: Toluene (anhydrous).

  • Apparatus: Dean-Stark trap (for azeotropic removal of ethanol).

Step-by-Step Methodology
  • Stoichiometry: In a 250 mL round-bottom flask, combine 2,2-bis(bromomethyl)-1,3-propanediol (20 mmol) and tetraethyl orthocarbonate (10 mmol). Note: 2:1 ratio is critical for spiro formation.

  • Catalysis: Add PTSA (0.5 mmol, 5 mol%) and suspend in Toluene (100 mL).

  • Cyclization: Heat to reflux (110°C) with the Dean-Stark trap.

    • Observation: Ethanol is generated as a byproduct. Monitor the volume of distillate to track reaction progress.

  • Completion: Reaction is typically complete when ethanol evolution ceases (approx. 4-6 hours).

  • Workup:

    • Cool to room temperature.

    • Wash with saturated

      
       (to neutralize acid) and Brine.
      
    • Dry organic layer over

      
      .[2]
      
  • Purification: Recrystallization from Hexane/Ethyl Acetate (9:1).

    • Yield Target: >75%.

    • Appearance: White crystalline solid.

Validation (Quality Control)
  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of hydroxyl protons and the shift of methylene protons.

    • 
       3.5-3.6 ppm (s, 4H, -CH ₂Br).
      
    • 
       4.1-4.2 ppm (s, 4H, Ring -CH ₂O-).
      
  • ¹³C NMR: The spiro carbon is the diagnostic peak.

    • 
       ~119-120 ppm (Quaternary Spiro Carbon).
      

Applications in Drug Discovery (Medicinal Chemistry)

While the polymerization aspect dominates materials science, bromomethyl spiro ethers are emerging in Fragment-Based Drug Discovery (FBDD) .

The "Spiro Switch" in SAR

Replacing a gem-dimethyl group or a piperidine ring with a spirooxetane or spiro-SOC can improve physicochemical properties without altering the binding vector significantly.

  • Metabolic Stability: The spiro ether is resistant to P450 oxidative metabolism compared to open-chain ethers.

  • Vectorization: The bromomethyl group allows for the attachment of pharmacophores in a specific 3D vector, perpendicular to the ring plane.

Workflow: From Scaffold to Lead

The following diagram depicts how the bromomethyl spiro scaffold serves as a modular hub.

D Scaffold Bromomethyl Spiro Scaffold - High Fsp3 - Defined Vector - Electrophilic Handle Reaction_A Nucleophilic Substitution (Amines/Thiols) Scaffold->Reaction_A SN2 Conditions Reaction_B Cross-Coupling (via Zn insertion) Scaffold->Reaction_B Negishi Conditions Product_A Peptidomimetic Conformationally Restricted Reaction_A->Product_A Product_B Lipophilic Lead Improved Metabolic Stability Reaction_B->Product_B

Figure 2: Divergent synthesis pathways using the bromomethyl group as a linchpin for library generation.

References

  • Endo, T., & Saigo, K. (2025).[3] Monomers That Expand During Polymerization: Synthesis and Mechanisms. ResearchGate. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 49(5), 898-902. Link

  • Sakai, S., et al. (1970). Synthesis of cyclic thioncarbonates and spiroorthocarbonates from bis(tributyltin) alkylene glycolates. The Journal of Organic Chemistry, 35(7), 2347–2350. Link

  • BenchChem Protocols. (2025). Experimental protocol for the synthesis of oxetanes using 3-Bromo-2-(bromomethyl)propan-1-ol. Link

Sources

Foundational

The Emerging Therapeutic Potential of Spirocyclic Bromides: A Guide for Drug Discovery Professionals

An In-depth Technical Guide Abstract Spirocyclic scaffolds have surged in prominence within medicinal chemistry, prized for their ability to confer conformational rigidity and three-dimensional complexity, thereby improv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Spirocyclic scaffolds have surged in prominence within medicinal chemistry, prized for their ability to confer conformational rigidity and three-dimensional complexity, thereby improving potency, selectivity, and pharmacokinetic profiles.[1][2][3][4] Concurrently, the incorporation of bromine into bioactive molecules is a well-established strategy, often employed to enhance target affinity through halogen bonding or to modulate metabolic stability. This guide synthesizes these two powerful concepts, providing an in-depth exploration of the potential biological activities of spirocyclic bromides. We will dissect the structural rationale for their efficacy, survey their known anticancer, antimicrobial, and neuroprotective activities, and present detailed experimental workflows for their screening and validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for next-generation therapeutics.

The Architectural Advantage: Why Spirocyclic Bromides?

The combination of a spirocyclic core and a bromine substituent creates a unique molecular architecture with compelling advantages for drug design.

The Spirocyclic Core: Mastering Three-Dimensional Space

Spirocycles are bicyclic systems joined by a single, shared quaternary carbon atom. This arrangement forces the two rings into largely orthogonal planes, creating a rigid, well-defined three-dimensional structure.[5] This departure from the "flatland" of traditional aromatic scaffolds offers several key benefits:

  • Improved Target Engagement: The rigid 3D conformation can present binding motifs (vectors) in unique spatial orientations, enabling a more precise and potent fit into complex biological targets.[2][6]

  • Enhanced Physicochemical Properties: The increased fraction of sp³-hybridized carbons (Fsp³) in spirocycles generally leads to improved solubility and reduced metabolic liability compared to flat, aromatic systems.[4]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel and diverse chemical matter, increasing the probability of identifying hits against challenging targets.[7][8]

The Bromine Substituent: A Strategic Tool for Molecular Engineering

The bromine atom is far more than a simple bulky substituent. Its unique electronic properties make it a strategic tool for fine-tuning molecular interactions and properties.

  • Halogen Bonding: Bromine can act as a halogen bond donor, forming a non-covalent, highly directional interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site. This can significantly enhance binding affinity and selectivity.

  • Metabolic Blocking: Placed at a site of potential metabolic oxidation, a bromine atom can block the action of cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and half-life.

  • Modulation of Lipophilicity: Bromination increases a molecule's lipophilicity, which can be strategically employed to improve membrane permeability and cellular uptake.[9]

The logical relationship between these structural features and the resulting pharmacological advantages is a cornerstone of modern drug design.

G cluster_0 Structural Features cluster_1 Physicochemical & PK Properties cluster_2 Therapeutic Advantages Spirocycle Spirocyclic Core Properties 3D Geometry Conformational Rigidity Increased Fsp³ Halogen Bonding Potential Metabolic Blocking Modulated Lipophilicity Spirocycle->Properties:f0 Provides Spirocycle->Properties:f1 Confers Spirocycle->Properties:f2 Increases Bromine Bromine Atom Bromine->Properties:f3 Enables Bromine->Properties:f4 Acts as Bromine->Properties:f5 Increases Advantages Enhanced Potency & Affinity Improved Selectivity Favorable ADME Profile Novel Target Interaction Properties:f0->Advantages:f0 Properties:f1->Advantages:f1 Properties:f2->Advantages:f2 Properties:f3->Advantages:f0 Properties:f4->Advantages:f2 Properties:f5->Advantages:f2 Properties:f0->Advantages:f3

Caption: Logical flow from structural features to therapeutic advantages.

A Survey of Biological Activities

Spirocyclic bromides, found in both natural products and synthetic libraries, exhibit a wide spectrum of biological activities. Marine organisms, in particular, are a rich source of brominated alkaloids with therapeutic potential.[10][11]

Anticancer Activity

This is one of the most extensively studied areas for spirocyclic compounds. The introduction of bromine can further enhance this activity.

  • Targeting p53-MDM2 Interaction: Certain spiro-bisheterocycles have been identified as antagonists of the p53-MDM2 interaction.[5] By preventing MDM2 from marking the tumor suppressor p53 for degradation, these compounds can reactivate p53's apoptotic function in cancer cells.

  • Induction of Apoptosis: Brominated spirooxindoles have been shown to induce apoptosis in cancer cell lines by increasing intracellular reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential.[12]

  • Cytotoxicity: Novel spirocyclic isoalantolactone derivatives have demonstrated cytotoxicity against human breast cancer and glioblastoma cells at low micromolar concentrations.[13]

Antimicrobial Activity

The imperative for new antimicrobial agents is critical, and brominated compounds are a promising source.

  • Antibacterial Action: Brominated marine alkaloids and synthetic dibrominated flavonoids have shown significant activity against both Gram-positive and Gram-negative bacteria.[10][14] A notable mechanism involves the inhibition of MurA, a key enzyme in the biosynthesis of the bacterial cell wall, by a di-bromo substituted nitrovinylfuran.[15]

  • Antifungal Properties: Griseofulvin, an early spirocyclic drug, is a potent antifungal agent.[16] Synthetic benzyl bromides have also demonstrated high efficacy against pathogenic fungi like Candida albicans.[17]

Neuroprotective Activity

The unique structures of spirocycles allow them to cross the blood-brain barrier and interact with targets in the central nervous system.

  • Modulation of Ion Channels: Spiro-thiazine derivatives have been shown to block glutamate-induced calcium ion uptake in rat brain synaptosomes, a key mechanism for preventing excitotoxicity.[9]

  • Anti-inflammatory and Antioxidant Effects: Spirosteroid analogues can protect against ischemia-related cell damage and inhibit the production of nitric oxide (NO) and inflammatory cytokines like IL-1β in microglia.[18] Naturally occurring spirocyclic alkaloids have also demonstrated significant antioxidant properties, attenuating cytotoxicity induced by oxidative stress.[19]

Elucidating Mechanisms of Action: A Deeper Look

Understanding the molecular pathways modulated by spirocyclic bromides is crucial for their development as therapeutics.

Case Study: Inhibition of the p53-MDM2 Pathway in Cancer

The interaction between the tumor suppressor protein p53 and its negative regulator, MDM2, is a critical control point in cell cycle and apoptosis. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and allowing unchecked cell proliferation. Spirocyclic compounds, particularly those mimicking key amino acid residues of p53, can fit into the hydrophobic binding pocket of MDM2, disrupting the p53-MDM2 interaction. This liberates p53, allowing it to accumulate, translocate to the nucleus, and activate genes that lead to cell cycle arrest or apoptosis.

p53_MDM2_Pathway MDM2 MDM2 p53 p53 MDM2->p53 Binds to & Ubiquitinates Proteasome Proteasome p53->Proteasome Targeted for Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates Target Genes SpirocyclicBromide Spirocyclic Bromide Inhibitor SpirocyclicBromide->MDM2 Binds & Blocks

Caption: Inhibition of the p53-MDM2 interaction by a spirocyclic bromide.

Quantitative Data Summary

The following table summarizes the biological activity of representative spirocyclic and/or brominated compounds discussed in the literature.

Compound Class/ExampleBiological ActivityTarget/Cell LinePotency (IC₅₀/MIC)Reference
(11S,5')-spiro-1,2,3-triazoline derivativeCytotoxicity, Mitochondrial ApoptosisMCF-7 (Breast Cancer)8 ± 0.1 µM[13]
Spiro[hydantoin-isoxazole]Proliferation Inhibition, Apoptosis InductionMDA-MB 231 (Breast Cancer)Dose-dependent[5]
Dibrominated 1,3-dithiolium flavonoid (5b)AntibacterialS. aureus ATCC 259230.12 µg/mL (MIC)[14]
Di-bromo substituted nitrovinylfuranAntibacterialMurA EnzymePotent inhibitor[15]
(25R)-5α-spirostan-3,6-one (S15)Neuroprotection, Anti-inflammatoryPC12 cells, Primary microgliaNot specified[18]
Spiro-thiazine derivativesInhibition of Ca²⁺ uptakeRat brain synaptosomesStructure-dependent[9]
Bromophycoic acid AAntibacterialMethicillin-resistant S. aureus1.6 µg/mL (MIC)[11]

Experimental Workflows for Screening and Validation

A logical, phased approach is essential for evaluating the therapeutic potential of novel spirocyclic bromides. The following protocols provide a self-validating system, moving from broad screening to mechanistic investigation.

General Experimental Workflow

The overall strategy begins with assessing general cytotoxicity to identify active compounds and determine a safe therapeutic window, followed by specific assays tailored to the desired biological activity (e.g., antimicrobial or neuroprotective), and finally, mechanistic studies to elucidate the mode of action.

workflow start Novel Spirocyclic Bromide Library cytotoxicity Phase 1: Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity activity Phase 2: Target Activity Screen (e.g., MIC, Neuroprotection Assay) cytotoxicity->activity Identify Active Compounds & Therapeutic Window mechanism Phase 3: Mechanism of Action (e.g., Apoptosis Assay, Target Engagement) activity->mechanism Confirm On-Target Activity hit_to_lead Hit-to-Lead Optimization mechanism->hit_to_lead Elucidate Pathway

Caption: Phased experimental workflow for screening spirocyclic bromides.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC₅₀).

Rationale: This is a primary, high-throughput colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, A549) and a non-cancerous control cell line (e.g., HEK-293) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the spirocyclic bromide compounds in complete culture medium (e.g., from 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Rationale: This broth microdilution method is the gold standard for assessing antibacterial potency. It provides a clear, quantitative endpoint to compare the efficacy of different compounds against various bacterial strains. Including both Gram-positive and Gram-negative bacteria provides crucial information on the compound's spectrum of activity.

Methodology:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the spirocyclic bromide compound in the broth, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Endpoint Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Challenges and Future Directions

While the potential is significant, the development of spirocyclic bromides is not without its challenges. The synthesis of complex spirocycles can be non-trivial, often requiring multi-step, stereoselective routes.[20][21] Furthermore, the potential for off-target effects or toxicity associated with halogenated compounds must be carefully evaluated.

The future for this compound class is bright. The rigid 3D framework of spirocycles makes them ideal scaffolds for developing molecules for challenging targets, including protein-protein interactions. Their application in novel modalities like PROTACs (Proteolysis Targeting Chimeras), where they can serve as the E3 ligase or target-binding handle, is an exciting and underexplored frontier.[2] As synthetic methodologies become more robust and our understanding of halogen bonding deepens, spirocyclic bromides are poised to become a mainstay in the drug discovery toolkit.

Conclusion

Spirocyclic bromides represent a convergence of two powerful strategies in medicinal chemistry: the structural sophistication of spirocycles and the strategic utility of bromine. The available evidence strongly supports their potential as potent and selective modulators of diverse biological targets, with demonstrated activities in oncology, infectious disease, and neurology. By leveraging the detailed experimental frameworks provided, researchers can effectively screen, validate, and advance novel spirocyclic bromides from promising hits to viable clinical candidates.

References

  • Varela MT, Dias GG, de Oliveira LFN, de Oliveira RG, Aguiar FD, Nogueira JP, Cruz LR, Dias LC. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025. [Link]

  • Mishra, S. et al. Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. ResearchGate. 2017. [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. 2025. [Link]

  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. ResearchGate. [Link]

  • Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Research. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. 2025. [Link]

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. 2026. [Link]

  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. PubMed. 2021. [Link]

  • Spirocyclic Motifs in Natural Products. Encyclopedia MDPI. [Link]

  • Synthesis and exploration of anticancer potential of spirocyclic 1,2,3-triazoline and aziridine derivatives of natural eudesmanolide isoalantolactone. PubMed. 2025. [Link]

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. PMC. [Link]

  • Bromophenols in Marine Algae and Their Bioactivities. PMC. [Link]

  • Bromophenols in marine algae and their bioactivities. PubMed. [Link]

  • In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues. PMC. [Link]

  • New Spirocyclic Hydroxamic Acids as Effective Antiproliferative Agents. Ingenta Connect. 2021. [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. 2025. [Link]

  • The Antimicrobial and Cytotoxicity Properties of New Dibrominated 1,3-Dithiolium Flavonoids. MDPI. 2026. [Link]

  • Synthesis, biological activity, distribution and membrane permeability of novel spiro-thiazines as potent neuroprotectors. PubMed. 2014. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PMC. 2024. [Link]

  • Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. MDPI. 2020. [Link]

  • SYNTHESIS AND STUDY OF ANTIBACTERIAL ACTIVITY OF BROMINE DERIVATIVES OF PORHYRIN POLYMERS AND THEIR ZINC COMPLEXES. R Discovery. 2017. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science. 2021. [Link]

  • Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity. ResearchGate. [Link]

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PMC. 2016. [Link]

  • Biologically active spirocyclic natural products. ResearchGate. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC. [Link]

  • Synthetic spiro-neurosteroid analogs exerting structure-specific neuroprotective effects. ResearchGate. [Link]

  • Discovery, bioactivities and biosynthesis of spirooxindole alkaloids. ResearchGate. 2026. [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. 2025. [Link]

  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PMC. [Link]

  • Spirocyclic derivatives as antioxidants: a review. RSC Publishing. 2021. [Link]

  • Spirocyclic Motifs in Natural Products. PMC. [Link]

  • Biologically active natural spirocyclic compounds. ResearchGate. [Link]

  • Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. Research Communities. 2026. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane via bromoetherification

Application Note: Scalable Synthesis of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane via Bromoetherification Abstract This application note details the protocol for the synthesis of 2-(bromomethyl)-1-oxaspiro[4.6]undecane , a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane via Bromoetherification

Abstract

This application note details the protocol for the synthesis of 2-(bromomethyl)-1-oxaspiro[4.6]undecane , a spirocyclic tetrahydrofuran scaffold valuable in medicinal chemistry for its ability to restrict conformational flexibility and project substituents into defined 3D vectors. The method utilizes a diastereoselective bromoetherification of 1-(3-butenyl)cycloheptan-1-ol using N-bromosuccinimide (NBS). This guide emphasizes the critical control of reaction temperature and reagent quality to suppress competitive allylic bromination and ensure high 5-exo-trig selectivity.

Strategic Analysis & Retrosynthesis

The target molecule, a [4.6]-spirocyclic ether, features a 5-membered tetrahydrofuran (THF) ring fused to a 7-membered cycloheptane ring.

  • Structural Logic: The "1-oxaspiro[4.6]undecane" skeleton implies a 5-membered ether ring (4 carbons + 1 oxygen) spiro-fused to a 7-membered carbocycle (6 carbons + 1 spiro carbon).

  • Precursor Selection: To generate a 5-membered ether ring via intramolecular etherification, the hydroxyl group must be positioned to perform a 5-exo-trig attack on an alkene. This requires a homoallylic side chain (3-butenyl group) attached to the carbinol center.

    • Note: A simple allyl group (propenyl) would lead to a 4-membered oxetane (spiro[3.6] system) or epoxide, which does not match the [4.6] target.

  • Mechanism: The reaction proceeds via the formation of a bromonium ion intermediate on the terminal alkene, followed by intramolecular nucleophilic attack by the tertiary alcohol.

Visual 1: Retrosynthetic Pathway & Mechanism

Retrosynthesis Target Target: 2-(Bromomethyl)-1-oxaspiro[4.6]undecane Inter Intermediate: Bromonium Ion Target->Inter Retro-5-exo-trig Precursor Precursor: 1-(3-Butenyl)cycloheptan-1-ol Inter->Precursor Electrophilic Bromination Materials Starting Materials: Cycloheptanone + 3-Butenylmagnesium bromide Precursor->Materials Grignard Addition

Figure 1: Retrosynthetic logic deriving the target from cycloheptanone via homoallylic Grignard addition and subsequent bromoetherification.

Precursor Preparation

Note: If the precursor 1-(3-butenyl)cycloheptan-1-ol is not commercially available, it must be synthesized freshly.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagent: Add Cycloheptanone (1.0 equiv) to anhydrous THF (0.5 M).

  • Addition: Cool to 0°C. Dropwise add 3-butenylmagnesium bromide (1.2 equiv, 0.5 M in THF).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . Dry over
    
    
    .
  • Result: 1-(3-Butenyl)cycloheptan-1-ol. (Verify purity by TLC; usually requires no chromatography if conversion is >95%).

Bromoetherification Protocol

This is the critical step. The choice of solvent and NBS quality dictates the yield and diastereoselectivity.

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.[1]RoleCritical Quality Attribute
1-(3-Butenyl)cycloheptan-1-ol 168.281.0SubstrateDry, free of residual THF
N-Bromosuccinimide (NBS) 177.981.1 - 1.2ElectrophileMust be recrystallized (white, not yellow)
Acetonitrile (MeCN) 41.05SolventMediumAnhydrous (prevents side-product formation)
NaHCO₃ 84.011.5BaseBuffers HBr byproduct
Step-by-Step Methodology

1. Reagent Purification (Mandatory): NBS often degrades to form free bromine (


) and HBr, which appear yellow/orange.
  • Action: Recrystallize NBS from hot water (or precipitate from acetone/water). Dry under vacuum in the dark. The solid must be pure white.

2. Reaction Setup:

  • Dissolve 1-(3-Butenyl)cycloheptan-1-ol (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

  • Add solid

    
      (1.5 equiv) to the solution.
    
  • Cool the suspension to 0°C in an ice/water bath. Cooling is essential to favor the kinetic cyclization over competitive elimination or allylic bromination.

3. Electrophile Addition:

  • Add NBS (1.1 equiv) portion-wise over 15 minutes. Protect the flask from direct light (wrap in foil) to minimize radical pathways.

  • Observation: The reaction mixture should remain colorless or turn pale yellow. A deep orange color indicates excess free bromine.

4. Monitoring:

  • Stir at 0°C for 2–4 hours. Monitor by TLC (stain with p-Anisaldehyde or Vanillin; the alcohol spot will disappear, and a less polar product spot will appear).

  • Endpoint: Complete consumption of the starting alcohol.

5. Quench and Workup:

  • Add saturated aqueous

    
     (Sodium Thiosulfate)  to the reaction mixture. Stir vigorously for 10 minutes.
    
    • Purpose: Reduces unreacted electrophilic bromine species (mixture turns from yellow to clear).

  • Dilute with water and extract 3x with Diethyl Ether (

    
    )  or Ethyl Acetate.
    
    • Note: Ether is preferred for ease of evaporation of the volatile product.

  • Wash combined organics with Brine, dry over

    
    , and concentrate under reduced pressure.
    

6. Purification:

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).

  • Product:2-(Bromomethyl)-1-oxaspiro[4.6]undecane is typically an oil.

Mechanistic & Stereochemical Insights

Pathway Selection: 5-exo-trig vs. 6-endo-trig

According to Baldwin’s Rules, the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig pathway for this system.

  • Bromonium Formation: NBS generates a bromonium ion on the terminal alkene.

  • Nucleophilic Attack: The tertiary hydroxyl group attacks the internal carbon (C4 of the chain) to open the bromonium ring.

  • Result: Formation of the 5-membered THF ring with an exocyclic bromomethyl group.

Visual 2: Experimental Workflow

Workflow Setup Setup: Substrate in MeCN (0.1M) + NaHCO3 (1.5 eq) Cool to 0°C Addition Addition: Add Recrystallized NBS (1.1 eq) Portion-wise, Dark Setup->Addition Reaction Reaction: Stir 0°C, 2-4 Hours Monitor TLC Addition->Reaction Quench Quench: Add Sat. Na2S2O3 (Remove excess Br+) Reaction->Quench Isolation Isolation: Extract (Et2O) Flash Chromatography Quench->Isolation

Figure 2: Operational workflow for the bromoetherification reaction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Yellow/Orange Product Residual BromineEnsure thorough wash with Sodium Thiosulfate (

).
Low Yield Competitive Allylic BrominationEnsure NBS is pure (white). Keep reaction at 0°C. Exclude light.
No Reaction Old NBSRecrystallize NBS. Ensure solvent is dry.
Side Products Hydrolysis (Diol formation)Use anhydrous MeCN. Ensure system is closed to atmosphere.

References

  • Baldwin's Rules & 5-exo-trig Cyclization: Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736. [Link]

  • NBS Bromoetherification Conditions: Snyder, S. A., & Treitler, D. S. (2011). Et2SBr·SbCl5Br: A Highly Effective Reagent for Bromonium-Induced Polyene Cyclizations.[2] Organic Syntheses, 88, 54-62. (Provides foundational protocols for high-efficiency bromoetherification). [Link]

  • Wohl-Ziegler vs. Ionic Bromination (Mechanistic Grounding): Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. [Link]

Sources

Application

Protocols for electrophilic cyclization of cycloheptyl alkenes

Application Notes & Protocols: Electrophilic Cyclization of Cycloheptyl Alkenes for the Synthesis of Bicyclic Scaffolds Prepared by: Gemini, Senior Application Scientist Abstract The intramolecular electrophilic cyclizat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Electrophilic Cyclization of Cycloheptyl Alkenes for the Synthesis of Bicyclic Scaffolds

Prepared by: Gemini, Senior Application Scientist

Abstract

The intramolecular electrophilic cyclization of cycloheptyl alkenes represents a powerful and atom-economical strategy for the construction of complex bicyclic systems, which are prevalent scaffolds in natural products and pharmaceutical agents.[1][2] This guide provides an in-depth exploration of the core principles, mechanistic underpinnings, and practical protocols for executing these transformations. We will delve into the causal factors influencing reaction outcomes, particularly regio- and stereoselectivity, and offer detailed, field-tested methodologies for researchers engaged in organic synthesis and drug development. The protocols herein are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Introduction: The Strategic Value of Cycloheptyl Alkene Cyclization

Seven-membered carbocycles, or cycloheptanes, are challenging synthetic targets due to unfavorable entropic and enthalpic factors associated with their formation. However, once formed, they offer a flexible three-dimensional canvas for further functionalization. The electrophilic cyclization of substrates containing a cycloheptyl ring and a tethered alkene provides a robust entry into fused or bridged bicyclic systems, such as hydroazulenes and other [5.3.0] or [4.3.1] bicyclic frameworks. These core structures are integral to a wide array of bioactive molecules.

The strategic advantages of this approach include:

  • Complexity Generation: A single synthetic operation can generate up to two new rings and multiple stereocenters.[3]

  • Mild Conditions: Many electrophilic cyclizations proceed under mild conditions, tolerating a wide range of functional groups.[4]

  • Stereocontrol: The reaction often proceeds with high levels of stereo- and regioselectivity, governed by the geometry of the substrate and the nature of the electrophile.[4][5]

This document will focus on protocols involving common yet potent classes of electrophiles, including halonium and selenonium ions, providing scientists with a reliable toolkit for synthetic innovation.

Core Mechanism: From Planar Alkene to 3D Scaffold

The fundamental mechanism of electrophilic cyclization begins with the activation of an alkene by an electrophilic species (E⁺).[1][6] The π-bond of the alkene acts as a nucleophile, attacking the electrophile to form a reactive, cationic intermediate. This intermediate is then intercepted by an internal nucleophile—in this case, another double bond within the cycloheptyl system—to forge a new carbon-carbon bond and close the ring.

The key steps are:

  • Electrophilic Activation: The electrophile (e.g., I⁺, Br⁺, PhSe⁺) coordinates to the alkene, forming a bridged intermediate like an iodonium, bromonium, or selenonium ion. This initial step dictates the facial selectivity of the addition.

  • Intramolecular Nucleophilic Attack (Cyclization): The tethered nucleophile attacks the activated complex in an anti-fashion relative to the electrophile. The regioselectivity of this ring closure is a critical consideration.

  • Product Formation: The resulting cationic intermediate is quenched by a nucleophile (often the counterion of the electrophile or a solvent molecule) or undergoes elimination to yield the final, stable bicyclic product.

G cluster_0 Step 1: Electrophilic Activation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Product Formation A Cycloheptyl Alkene + Electrophile (E+) B Bridged Cationic Intermediate (e.g., Iodonium Ion) A->B π-bond attack C Transition State (Ring Closure) B->C Internal nucleophilic attack (anti-addition) D Bicyclic Carbocation C->D E Final Bicyclic Product D->E Nucleophilic quench (Nuc-) G A Setup: - Flame-dried flask under Ar - Add substrate & CH2Cl2 B Reaction: - Cool to 0°C - Add NIS portion-wise - Stir for 2-4 h A->B C Quench: - Add sat. Na2S2O3 (aq) - Warm to room temp. B->C D Workup: - Extract with CH2Cl2 (3x) - Wash with NaHCO3, brine C->D E Isolation: - Dry over MgSO4 - Concentrate in vacuo D->E F Purification: - Silica gel chromatography E->F

Caption: Experimental workflow for iodocyclization.

Procedure:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the cycloheptenyl substrate (e.g., 200 mg, 1.0 mmol) and anhydrous CH2Cl2 (10 mL).

  • Reaction Initiation: Cool the resulting solution to 0 °C in an ice bath. Add NIS (270 mg, 1.2 mmol) portion-wise over 5 minutes.

  • Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous Na2S2O3 (10 mL) to consume any remaining iodine. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with CH2Cl2 (3 x 15 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 (15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-iodohydroazulene product.

Data Summary: Halocyclization of Cycloheptyl Alkenes

Electrophile SourceSubstrate TypeSolventTemp (°C)Typical Yield (%)Key SelectivityReference
I2, NaHCO3Alkenoic AcidMeCN2575-885-exo-trig[7]
IClAryl-alkyneCH2Cl2-7890-996-endo-dig[8]
NBSDiaryl-alkyneCH2Cl2070-855-exo-dig[9]
Br2Unsaturated AlcoholCCl4065-80High diastereoselectivity[6]

Protocols for Selenocyclization

Organoselenium reagents, such as phenylselenyl halides, are excellent electrophiles for initiating cyclizations. [10]The resulting organoselenide products are valuable intermediates, as the selenium moiety can be easily removed or transformed, for example, via oxidative elimination to install a double bond.

Phenylselenocyclization of an Unsaturated Cycloheptanol

This protocol details the cyclization of a cycloheptene bearing a tethered hydroxyl group, which acts as the internal nucleophile to form a bicyclic ether.

Protocol 2: Synthesis of a Fused Oxabicyclic System

  • Objective: To perform a selenoetherification to construct a tetrahydrofuran ring fused to a cycloheptane core.

  • Rationale: Phenylselenyl chloride (PhSeCl) is a common and effective electrophile. The reaction is often run in the presence of a mild base like potassium carbonate to neutralize the HCl generated, preventing acid-catalyzed side reactions. Acetonitrile is a suitable polar aprotic solvent. [10][11] Materials:

  • Unsaturated cycloheptanol substrate (1.0 equiv)

  • Phenylselenyl chloride (PhSeCl) (1.1 equiv)

  • Potassium carbonate (K2CO3) (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Setup: In a round-bottom flask under an argon atmosphere, dissolve the unsaturated cycloheptanol (e.g., 250 mg, 1.5 mmol) in anhydrous MeCN (15 mL). Add powdered K2CO3 (311 mg, 2.25 mmol).

  • Reaction Initiation: Cool the suspension to 0 °C. In a separate vial, dissolve PhSeCl (315 mg, 1.65 mmol) in anhydrous MeCN (5 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor for the disappearance of the starting material by TLC.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (15 mL). Transfer to a separatory funnel and extract with EtOAc (3 x 20 mL).

  • Isolation: Combine the organic extracts, wash with brine (20 mL), dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (hexane/EtOAc gradient) to yield the bicyclic phenylselenyl ether.

Conclusion and Outlook

The electrophilic cyclization of cycloheptyl alkenes is a cornerstone strategy for the rapid assembly of intricate bicyclic architectures. As demonstrated in the provided protocols, careful selection of the electrophile, solvent, and temperature allows for precise control over the reaction's outcome. The mild conditions and high functional group tolerance make these methods particularly attractive in the context of complex molecule synthesis for drug discovery and materials science. [2][7]Future developments in this field will likely focus on catalytic and enantioselective variants, further expanding the power and efficiency of this remarkable transformation. [5][15]

References

  • Gonzalez, E. (2023, February 2).
  • Electrophilic Cyclization. (n.d.).
  • Recent advances on electrocyclic reactions in complex natural product synthesis: an update. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Cyclization of Unsaturated Alcohols. Mild and Efficient Selenocyclization of Pent-4-en-1-ol. (2025, August 9). De Gruyter.
  • Recent total synthesis of natural products leveraging a strategy of enamide cycliz
  • Development of the Electrophilic-Cyclization–Group-Transfer Reaction. (2024, September 3).
  • Asymmetric cyclization of unsaturated alcohols and carboxylic acids with camphor-based selenium electrophiles. (n.d.).
  • Competition Studies in Alkyne Electrophilic Cyclization Reactions. (2008, December 23).
  • Cyclization Reactions of Alkenes and Alkynes. (n.d.).
  • Reactions of Alkenes. (n.d.). Pearson.
  • Electrophilic Cyclization Reactions: Mechanism-Inspired Methods Development. (n.d.).
  • Catalytic Alkene Cyclization Reactions for the Stereoselective Synthesis of Complex “Terpenoid-like” Heterocycles. (n.d.). PMC.
  • Harnessing the cyclization strategy for new drug discovery. (n.d.). PMC.
  • Directed Electrophilic Cyclizations: Efficient Methodology for the Synthesis of Fused Polycyclic Aromatics. (n.d.). Journal of the American Chemical Society.
  • Halogen-Mediated Electrophilic Cyclization Reactions. (2013, June 18). Longdom Publishing.
  • Topczewski, J. J., Callahan, M. P., Neighbors, J., & Wiemer, D. F. (2009, October 21). A tandem cascade cyclization-electrophilic aromatic substitution: Application in the total synthesis of (+)-angelichalcone.
  • Ma, S.
  • Study of Electrophilic Cyclization Reactions Triggered by Diaryliodonium Salts. (n.d.).
  • Electrophilic cyclizations of alkenes with electrophiles 1 (X = OTf) and 10. (n.d.).
  • Enantioselective iodocyclization and mercuriocyclization of γ-hydroxy-cis-alkenes. (n.d.). SciSpace.
  • Sakakura, A., & Ishihara, K. (2015, August 15).
  • Synthesis of Polysubstituted 2-Iodoindenes via Iodonium-Induced Cycliz
  • Selenium-Catalyzed Oxacyclization of Alkenoic Acids and Alkenols | Request PDF. (n.d.).
  • Synthesis of Polycyclic Aromatic Iodides via ICl-Induced Intramolecular Cyclization | Organic Letters. (2004, July 3).
  • Regioselective 5-endo-dig Electrophilic Iodocyclization of Enediynes: A Convenient Route to Iodo-substituted Indenes and Cyclopenta-Fused Arenes. (2016, November 7). PubMed.
  • A Mechanism Study and an Investigation of the Reason for the Stereoselectivity in the [4+2] Cycloaddition Reaction between Cyclo. (2023, July 27).
  • Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (n.d.). An Iodocyclization Approach to Substituted 3-Iodothiophenes. Organic Chemistry Portal.
  • Sakakura, A. (2021, November 25).
  • Electrophilic Addition and Cyclization Reactions of Allenes. (n.d.). SciSpace.
  • Competition Studies in Alkyne Electrophilic Cycliz
  • Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. (n.d.). CHIMIA.
  • Selective Oxidation of α,β‐Unsaturated Alcohols With Lyophilisates of Bjerkandera adusta. (2025, August 18).
  • Computational Investigation of Mechanism and Selectivity in (3+2)
  • Regio- and stereoselective selenium dioxide allylic oxidation of (E)-dialkyl alkylidenesuccinates to (Z)-allylic alcohols: Synthesis of natural and unnatural butenolides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane

Welcome to the technical support center for the synthesis of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for higher yields. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Introduction to the Synthesis

The synthesis of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane, a spiroketal containing a seven-membered ring, presents unique challenges. Spiroketals are prevalent motifs in numerous biologically active natural products.[1] The formation of the spirocyclic system, particularly with the incorporation of a reactive bromomethyl group, requires careful control of reaction conditions to achieve high yields and minimize side products. This guide will focus on troubleshooting two plausible synthetic routes:

  • Route A: Acid-Catalyzed Cyclization of a Hydroxy Ketone Precursor. This classic approach involves the intramolecular cyclization of a dihydroxy ketone or a related precursor under acidic conditions.

  • Route B: Synthesis and Subsequent Bromination of a Hydroxymethyl Spiroketal. This strategy involves the initial formation of 2-(hydroxymethyl)-1-oxaspiro[4.6]undecane, followed by a selective bromination of the primary alcohol.

Below, we address common issues encountered during these synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield in the acid-catalyzed spiroketalization (Route A)?

A1: The yield of the acid-catalyzed spiroketalization is highly dependent on several factors:

  • Acid Catalyst and Concentration: The choice of acid (e.g., PTSA, CSA, HCl) and its concentration are critical. Too strong an acid or too high a concentration can lead to dehydration, rearrangement, or decomposition of the starting material and product.

  • Reaction Temperature and Time: These parameters must be carefully optimized. Higher temperatures can accelerate the reaction but may also promote side reactions. Prolonged reaction times can lead to product degradation.

  • Water Removal: Efficient removal of water is crucial to drive the equilibrium towards the spiroketal product. The use of a Dean-Stark apparatus or molecular sieves is highly recommended.

  • Substrate Purity: The purity of the hydroxy ketone precursor is paramount. Impurities can interfere with the cyclization and lead to a complex mixture of byproducts.

Q2: I am observing the formation of multiple spots on my TLC analysis during the cyclization. What are the likely side products?

A2: The formation of multiple products is a common issue. Potential side products include:

  • Incomplete Cyclization: The starting hydroxy ketone may remain.

  • Hemiketal Intermediate: The partially cyclized hemiketal may be present.

  • Dehydration Products: Elimination of water can lead to the formation of enol ethers or other unsaturated compounds.

  • Stereoisomers: Spiroketalization can often lead to a mixture of diastereomers at the spirocyclic center.[2] The ratio of these isomers is influenced by thermodynamic versus kinetic control.[3]

Q3: How can I improve the stereoselectivity of the spiroketalization?

A3: Achieving high stereoselectivity can be challenging.[2][4]

  • Thermodynamic vs. Kinetic Control: Under thermodynamically controlled conditions (prolonged reaction times, elevated temperatures, and reversible reaction conditions), the most stable stereoisomer will be the major product.[3] Kinetically controlled conditions (low temperatures, short reaction times, and irreversible conditions) will favor the isomer that is formed fastest.

  • Choice of Catalyst: Lewis acids can sometimes offer better stereocontrol compared to Brønsted acids by coordinating with the hydroxyl groups and directing the cyclization.

Q4: For Route B, what are the common challenges in the bromination of the 2-(hydroxymethyl)-1-oxaspiro[4.6]undecane?

A4: The primary challenges in the bromination step include:

  • Over-bromination or Ring Opening: The spiroketal moiety can be sensitive to strongly acidic or harsh brominating conditions, potentially leading to ring opening or other undesired reactions.

  • Selectivity: Ensuring that only the primary hydroxyl group is brominated without affecting other parts of the molecule is crucial.

  • Reagent Choice: Common brominating agents like PBr₃ or Appel reaction conditions (CBr₄/PPh₃) should be used with caution and optimized for the specific substrate.

Troubleshooting Guides

Guide 1: Low Yield in Acid-Catalyzed Spiroketalization (Route A)
Observed Problem Potential Cause Recommended Solution
Low conversion of starting material Insufficient acid catalysis.Increase the catalyst loading incrementally. Consider switching to a stronger acid, but monitor for side product formation.
Inefficient water removal.Ensure the Dean-Stark trap is functioning correctly. Use freshly activated molecular sieves.
Reaction temperature is too low.Gradually increase the reaction temperature in 5-10 °C increments.
Formation of significant side products Acid catalyst is too strong or concentration is too high.Switch to a milder acid (e.g., pyridinium p-toluenesulfonate, PPTS). Decrease the catalyst loading.
Reaction temperature is too high.Lower the reaction temperature and monitor the reaction progress over a longer period.
Product decomposition Prolonged exposure to acidic conditions.Monitor the reaction closely by TLC or GC-MS and quench the reaction as soon as the starting material is consumed.
Instability of the product on silica gel during purification.Consider using a different stationary phase for chromatography (e.g., alumina) or purification by distillation or crystallization.
Guide 2: Issues with Bromination of 2-(Hydroxymethyl)-1-oxaspiro[4.6]undecane (Route B)
Observed Problem Potential Cause Recommended Solution
Low yield of brominated product Incomplete reaction.Increase the equivalents of the brominating agent. Increase the reaction time or temperature cautiously.
Decomposition of the starting material or product.Use milder brominating conditions, such as the Appel reaction (CBr₄/PPh₃) at lower temperatures.
Formation of multiple products Over-bromination or side reactions with the spiroketal.Decrease the equivalents of the brominating agent. Add the reagent slowly at a low temperature to control the reaction.
Ring opening of the spiroketal.Avoid strongly acidic conditions. If using HBr, use a controlled amount and low temperature. Consider using a buffered system if applicable.
Difficulty in purification Co-elution of product and byproducts.Optimize the chromatography conditions (solvent system, gradient). Consider derivatization of the product for easier separation.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the hydroxy ketone precursor (1.0 eq) and a suitable solvent (e.g., toluene, benzene).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.05 - 0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS. Continue refluxing until the starting material is consumed and water is no longer collected in the Dean-Stark trap.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Bromination using Carbon Tetrabromide and Triphenylphosphine (Appel Reaction)
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-(hydroxymethyl)-1-oxaspiro[4.6]undecane (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Reagent Addition: Add triphenylphosphine (1.1 - 1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Bromination: Add carbon tetrachloride (1.1 - 1.5 eq) portion-wise, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction with water.

  • Extraction: Extract the mixture with a suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualization of Synthetic Logic

Synthesis_Troubleshooting cluster_route_a Route A: Acid-Catalyzed Spiroketalization cluster_ts_a Troubleshooting cluster_route_b Route B: Bromination of Hydroxymethyl Spiroketal cluster_ts_b Troubleshooting start_A Hydroxy Ketone Precursor reaction_A Acid Catalyst (e.g., PTSA) Toluene, Reflux (Dean-Stark) start_A->reaction_A product_A 2-(Bromomethyl)-1-oxaspiro[4.6]undecane reaction_A->product_A Desired Path low_yield_A Low Yield? reaction_A->low_yield_A Problem side_products_A Side Products? reaction_A->side_products_A purification_issues_A Purification Issues? product_A->purification_issues_A check_catalyst Optimize Catalyst (Type/Conc.) low_yield_A->check_catalyst Solution check_temp_time Adjust Temp/Time low_yield_A->check_temp_time Solution check_water_removal Ensure H2O Removal low_yield_A->check_water_removal Solution side_products_A->check_catalyst side_products_A->check_temp_time start_B 2-(Hydroxymethyl)-1-oxaspiro[4.6]undecane reaction_B Brominating Agent (e.g., CBr4/PPh3) start_B->reaction_B product_B 2-(Bromomethyl)-1-oxaspiro[4.6]undecane reaction_B->product_B Desired Path low_yield_B Low Yield? reaction_B->low_yield_B Problem side_products_B Side Products? reaction_B->side_products_B purification_issues_B Purification Issues? product_B->purification_issues_B check_reagents Optimize Reagents (Equivalents/Type) low_yield_B->check_reagents Solution check_conditions_B Adjust Conditions (Temp/Time) low_yield_B->check_conditions_B Solution side_products_B->check_reagents side_products_B->check_conditions_B

Caption: Troubleshooting workflow for the synthesis of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane.

References

  • Rychnovsky, S. D. (1995). Stereoselective Synthesis of 1,3-Diol Derivatives and Its Application to the Synthesis of Polyketide Natural Products. Chemical Reviews, 95(6), 2021-2040. [Link]

  • Tan, D. S. (2009). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link][2]

  • Liu, G., Wurst, J. M., & Tan, D. S. (2009). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. Organic Letters, 11(16), 3670–3673. [Link][4]

  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617-1661. [Link]

  • Franck, R. W. (1999). The anomeric effect in spiroketals. Tetrahedron, 55(42), 12315-12337. [Link]

  • Brimble, M. A., & Gibson, J. S. (2001). Recent advances in the synthesis of spiroketals. Organic & Biomolecular Chemistry, 1(1), 1-21. [Link]

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811. [Link]

  • Mehta, G., & Singh, V. (2006). Asymmetric Synthesis of Naturally Occuring Spiroketals. Chemical Society Reviews, 35(11), 1041-1053. [Link][5]

Sources

Optimization

Technical Support Center: Optimizing Diastereoselectivity of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane

Welcome to the technical support center for the synthesis and optimization of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the diastereoselectivity of this critical spiroketalization reaction. As Senior Application Scientists, we provide insights grounded in mechanistic principles to help you achieve your desired stereochemical outcomes.

Troubleshooting Guide: Enhancing Diastereoselectivity

This section addresses the most common issues encountered during the synthesis of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane, which is typically formed via an electrophilic bromocyclization of a corresponding unsaturated alcohol precursor.

Q1: My synthesis is yielding a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?

A1: Achieving high diastereoselectivity in spiroketal formation hinges on controlling the kinetic versus thermodynamic pathways of the reaction. A low d.r. suggests that either the transition states leading to the two diastereomers are very close in energy, or the reaction conditions are allowing for equilibration to a thermodynamic mixture that is not highly selective.

The primary factors to investigate are:

  • Reaction Temperature: This is the most critical parameter for controlling kinetic vs. thermodynamic outcomes. Low temperatures typically favor the kinetic product, while higher temperatures can lead to equilibration.[1][2][3]

  • Solvent Choice: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states and intermediates, directly influencing the stereochemical pathway.[4][5]

  • Reaction Time: For kinetically controlled reactions, it is crucial to stop the reaction once the starting material is consumed to prevent subsequent equilibration to the thermodynamic product.

  • Acid/Lewis Acid Catalysis: The presence and nature of any acidic species can dramatically alter the reaction mechanism and outcome. Some Lewis acids can chelate to the substrate, directing the cyclization to favor a specific diastereomer.[4][6]

Below is a workflow to systematically address low diastereoselectivity.

G start Low Diastereomeric Ratio (d.r.) Observed temp Step 1: Optimize Temperature Run reaction at low temperature (-78 °C) start->temp check_kinetic Is d.r. improved? temp->check_kinetic solvent Step 2: Screen Solvents Test a range of non-polar to polar aprotic solvents (e.g., CH2Cl2, THF, Toluene) check_kinetic->solvent No success High d.r. Achieved check_kinetic->success Yes check_solvent Is d.r. improved? solvent->check_solvent catalyst Step 3: Investigate Catalysis Introduce a Lewis Acid (e.g., Ti(Oi-Pr)4, Sc(OTf)3) or a Brønsted Acid (e.g., TsOH) check_solvent->catalyst No check_solvent->success Yes check_catalyst Is d.r. improved? catalyst->check_catalyst check_catalyst->success Yes thermo Consider Thermodynamic Equilibration Run reaction at higher temp with Brønsted acid check_catalyst->thermo No

Caption: Troubleshooting workflow for low diastereoselectivity.
Q2: How exactly does temperature control the diastereoselectivity, and what is a good starting point for optimization?

A2: Temperature is a key determinant of whether a reaction is under kinetic or thermodynamic control.

  • Kinetic Control: At low temperatures (e.g., -78 °C to -40 °C), the reaction products reflect the relative energies of the transition states leading to them. The product that is formed faster (via the lowest energy transition state) will predominate. This process is generally irreversible at low temperatures.[1]

  • Thermodynamic Control: At higher temperatures (e.g., room temperature to reflux), the system has enough energy to overcome the activation barriers for both the forward and reverse reactions. This allows the initially formed products to interconvert, leading to an equilibrium that favors the most thermodynamically stable diastereomer.[4][7]

For the bromospiroketalization, the kinetic product arises from the most favorable initial cyclization pathway, while the thermodynamic product is dictated by the stability of the final spiroketal, which is often governed by stereoelectronic factors like the anomeric effect.[8]

Experimental Protocol for Temperature Screening:

  • Set up three identical reactions of your unsaturated alcohol precursor in an appropriate solvent (e.g., Dichloromethane).

  • Add your brominating agent (e.g., N-Bromosuccinimide) to each reaction at three different temperatures: -78 °C, 0 °C, and room temperature (approx. 25 °C).

  • Monitor the reactions by TLC or LC-MS until the starting material is consumed.

  • Quench the reactions and analyze the crude product mixture by ¹H NMR or GC to determine the diastereomeric ratio.

TemperatureExpected ControlPredominant ProductRationale
-78 °C KineticThe diastereomer formed via the lowest energy transition state.Insufficient thermal energy to allow for equilibration.[1]
0 °C Mixed/KineticMay still favor the kinetic product, but equilibration might begin.Intermediate energy level.
Room Temp ThermodynamicThe most stable diastereomer (often stabilized by the anomeric effect).Sufficient energy for product equilibration.[4]
Q3: I am observing a mixture of diastereomers. Can I equilibrate this mixture to favor the more stable product?

A3: Yes, if your desired product is the thermodynamically more stable diastereomer, you can often subject the mixture to conditions that promote equilibration. This is typically achieved by treating the product mixture with a Brønsted acid catalyst at room temperature or with gentle heating.[7]

The mechanism for acid-catalyzed equilibration involves the reversible opening of one of the rings to form a transient oxocarbenium ion intermediate. Re-closure can then occur from either face, eventually leading to an equilibrium that favors the most stable spiroketal diastereomer.

G cluster_0 Kinetic Mixture cluster_1 Thermodynamic Product Diastereomer_A Diastereomer A (Kinetic Product) Intermediate Oxocarbenium Ion Intermediate Diastereomer_A->Intermediate H⁺ (cat.) Ring Opening Diastereomer_B Diastereomer B Diastereomer_B->Intermediate H⁺ (cat.) Ring Opening Thermo_Product Diastereomer C (Most Stable) Thermo_Product->Intermediate H⁺ (cat.) Intermediate->Thermo_Product Re-closure (favored pathway)

Caption: Equilibration of diastereomers via an oxocarbenium ion.

Protocol for Equilibration:

  • Dissolve the mixture of diastereomers in a suitable solvent like Dichloromethane or THF.

  • Add a catalytic amount of a Brønsted acid (e.g., p-Toluenesulfonic acid (TsOH) or Camphorsulfonic acid (CSA)).

  • Stir the reaction at room temperature.

  • Monitor the change in the diastereomeric ratio over time using NMR or GC analysis of aliquots.

  • Once the ratio stabilizes, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) and perform a standard workup.

Frequently Asked Questions (FAQs)

What is the likely mechanism for the formation of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane?

The reaction proceeds via an electrophilic cyclization mechanism.[9]

  • Activation: The brominating agent (e.g., NBS) provides an electrophilic bromine source (Br⁺).

  • Electrophilic Attack: The alkene of the unsaturated alcohol precursor attacks the electrophilic bromine, forming a cyclic bromonium ion intermediate. The formation of this intermediate can occur from two different faces of the double bond.

  • Intramolecular Cyclization: The tethered hydroxyl group acts as a nucleophile and attacks one of the carbons of the bromonium ion in an intramolecular Sₙ2-like fashion. This ring-closing step is stereospecific and dictates the final diastereoselectivity. The pathway (e.g., 6-exo-tet vs. 7-endo-tet cyclization) and the geometry of the attack determine which diastereomer is formed.

G A Unsaturated Alcohol B Bromonium Ion Intermediate A->B + 'Br⁺' C1 Diastereomer 1 B->C1 Intramolecular Attack (Path A) C2 Diastereomer 2 B->C2 Intramolecular Attack (Path B)

Caption: General mechanism of bromospiroketalization.
What is the anomeric effect and how does it influence product stability?

The anomeric effect is a stereoelectronic effect that describes the tendency of an electronegative substituent at the anomeric carbon (the spirocenter in this case) to prefer an axial orientation over a sterically less hindered equatorial one.[8] In a spiroketal, the most stable conformation is often one that maximizes anomeric stabilization. This occurs when a non-bonding electron pair (n) on each ring oxygen is anti-periplanar to the C-O σ* antibonding orbital of the adjacent ring. This n → σ* donation stabilizes the molecule. Under thermodynamic control, the reaction will favor the diastereomer that can adopt a conformation with the greatest anomeric stabilization.[7]

How can I accurately determine the diastereomeric ratio?

The most common and reliable method is ¹H NMR spectroscopy .

  • Acquire a High-Resolution Spectrum: Ensure good shimming and a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Identify Diagnostic Peaks: Look for well-resolved signals corresponding to protons that are in different chemical environments in the two diastereomers. Protons adjacent to the spirocenter or the bromomethyl group are often good candidates.

  • Integrate: Carefully integrate the distinct signals for each diastereomer. The ratio of the integrals directly corresponds to the diastereomeric ratio.

For complex spectra or for very high d.r. values, other techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral or achiral column capable of separating the diastereomers can provide more accurate quantification.

References

  • JoVE. Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. [Link]

  • Movassaghi, M., & Chen, B. (2008). Diastereoselective Syntheses of Chroman Spiroketals via [4 + 2] Cycloaddition of Enol Ethers and o-Quinone Methides. PMC. [Link]

  • ResearchGate. Catalytic enantio- and diastereoselective domino halocyclization and spiroketalization. [Link]

  • MDPI. (2025). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. [Link]

  • Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. [Link]

  • Sloan Kettering Institute. Stereoselective Diversity-Oriented Synthesis of Spiroketals. [Link]

  • Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC. [Link]

  • DOI. (2014). Novel stereoselective synthesis of spiroketal structure using Pd(II)-catalyst. [Link]

  • RSC Publishing. Copper(i)-catalyzed electrophilic thiocyanation/dearomatization/spirocyclization of benzofurans to synthesize benzannulated spiroketals. [Link]

  • Semantic Scholar. (2016). Organohalogenite-Catalyzed Spiroketalization: Enantioselective Synthesis of Bisbenzannulated Spiroketal Cores. [Link]

  • NIH. Asymmetric Synthesis of Naturally Occuring Spiroketals. [Link]

  • Ghafarian, M., & Tantillo, D. J. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society. [Link]

  • PMC. Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. [Link]

  • Denmark Group. (2007). Strategies and Synthesis of Contrathermodynamic Spiroketals. [Link]

  • RSC Publishing. Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade. [Link]

  • Longdom Publishing. (2023). The Electrophilic Cyclization Mechanism and its Applications. [Link]

  • PMC. Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. [Link]

  • ResearchGate. The effect of temperature on the diastereoselectivity of the spirocyclization of 1- methoxybrassinin (5a). [Link]

  • Stang, M. M. Electrophilic Cyclization Reactions: Mechanism-Inspired Methods Development. [Link]

  • ResearchGate. Optimization of the Conditions for the Reaction of 2-Bromo. [Link]

  • RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. [Link]

  • MDPI. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. [Link]

  • Macmillan Group. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. [Link]

  • ResearchGate. Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol 19. [Link]

  • ResearchGate. Optimization of the reaction conditions a. [Link]

  • ACS Publications. Chemistry of spiroketals. [Link]

  • MDPI. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. [Link]

  • NIH. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. [Link]

  • RSC Publishing. Recent advances in the synthesis of oxaspirolactones and their application in the total synthesis of related natural products. [Link]

  • eLife. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. [Link]

  • ResearchGate. Effects of Temperature on Stereochemistry of Enzymatic Reactions. [Link]

  • ChemSynthesis. (2025). 2-(chloromethyl)-1,4,6-trioxaspiro[4.6]undecane. [Link]

  • Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. [Link]

  • ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[6][10]nonane and analogs as novel reagents in medicinal chemistry. [Link]

  • PMC. THE MARINE BROMOTYROSINE DERIVATIVES. [Link]

  • NIST WebBook. 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-. [Link]

  • EMAN RESEARCH PUBLISHING. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Link]

  • PMC. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Bromomethyl Spirocyclic Ethers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of bromomethyl spirocyclic ethers. As valuable three-dimensional scaffolds in medicinal chemistry, the purity of these compounds is paramount for reliable downstream applications.[1][2] This resource is designed to provide not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying bromomethyl spirocyclic ethers?

A1: The core challenges stem from the inherent chemical reactivity and structural properties of these molecules. The primary issues are:

  • Lability of the Bromomethyl Group: The C-Br bond in the bromomethyl moiety is susceptible to nucleophilic substitution and elimination reactions. This reactivity can lead to product degradation during purification, especially when exposed to heat, basic conditions, or nucleophilic solvents (e.g., methanol).[3][4]

  • Formation of Hazardous Byproducts: Syntheses involving bromomethylation can generate highly toxic and carcinogenic byproducts, such as bis(bromomethyl)ether (BBME), particularly when using reagents like paraformaldehyde and HBr.[5][6] It is critical to assume these may be present and handle the crude material with extreme caution.

  • Co-elution with Structurally Similar Impurities: The crude reaction mixture often contains starting materials, isomers, or degradation products with polarities very similar to the desired spirocyclic ether, making chromatographic separation difficult.[7]

  • Thermal Instability: Many α-halo ethers exhibit limited thermal stability. Purification methods that require heat, such as distillation, can lead to significant product decomposition and reduced yields.[3][8]

Q2: My purified bromomethyl spirocyclic ether is discolored (e.g., yellow, brown). What is the cause and how can I prevent it?

A2: Discoloration is a common indicator of impurity formation or product degradation. The likely causes are:

  • Oxidation: Similar to other halogenated compounds, these ethers can be susceptible to air and light-induced oxidation over time.[9]

  • Trace Acid: Residual acid from the synthesis or acidic silica gel can catalyze decomposition or polymerization, leading to colored impurities.

  • Elimination Reactions: The bromomethyl group can undergo elimination to form an exocyclic methylene group, which can be prone to polymerization or further reactions.

Preventative Measures:

  • Use Deactivated Silica Gel: Pre-treat silica gel with a non-nucleophilic base like triethylamine (e.g., by including 0.5-1% triethylamine in your eluent) to neutralize acidic sites.

  • Work-up Neutralization: Ensure your aqueous work-up thoroughly neutralizes and removes all acidic components before concentration.

  • Store Under Inert Atmosphere: After purification, store the compound under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light.

Q3: What are the most critical safety considerations when handling and purifying these compounds?

A3: Safety is paramount. The primary risks are associated with the potential presence of highly toxic byproducts and the lachrymatory nature of the product itself.

  • Assume BBME is Present: As noted, syntheses using paraformaldehyde and HBr may produce bis(bromomethyl)ether (BBME), which is expected to have hazards similar to the potent carcinogen bis(chloromethyl)ether (BCME).[5][6] All manipulations of crude reaction mixtures should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lachrymatory Properties: Many bromomethyl compounds are powerful lachrymators, causing severe eye irritation and tearing.[8] Always handle these materials in a well-ventilated hood.

  • Quenching: Before work-up, ensure any residual reactive brominating agents are quenched. A saturated aqueous solution of sodium bicarbonate or sodium thiosulfate can often be effective.[3]

Q4: How do I choose between column chromatography and recrystallization for my final purification step?

A4: The choice depends on the nature of the crude product and the impurities present. A decision-making workflow can simplify this choice.

G start Crude Product Analysis (TLC, NMR) purity_check Is crude purity >90%? start->purity_check solubility_test Perform Recrystallization Solvent Screen purity_check->solubility_test Yes TLC_check Are impurities well-separated from product on TLC? purity_check->TLC_check No oiling_out Does it 'oil out' or fail to crystallize? solubility_test->oiling_out recrystallization Recrystallization chromatography Flash Column Chromatography TLC_check->chromatography Yes TLC_check->chromatography No (Consider HPLC) oiling_out->recrystallization No oiling_out->chromatography Yes G start Poor Separation (Streaking/Co-elution) check_rf Check Product Rf on TLC start->check_rf rf_value Is Rf < 0.2? check_rf->rf_value increase_polarity Increase Eluent Polarity (e.g., more EtOAc) rf_value->increase_polarity Yes check_tailing Is there streaking/tailing? rf_value->check_tailing No increase_polarity->check_tailing add_base Add 0.5% Triethylamine to Eluent check_tailing->add_base Yes change_solvent Change Solvent System (e.g., Hex/DCM or Tol/Acetone) check_tailing->change_solvent No add_base->change_solvent proceed Proceed with Column change_solvent->proceed

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which we build our understanding of function, reac...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which we build our understanding of function, reactivity, and interaction with biological targets. This guide provides an in-depth, practical comparison of analytical techniques for the structural characterization of the novel spirocyclic compound, 2-(Bromomethyl)-1-oxaspiro[4.6]undecane.

While no public crystallographic data currently exists for this specific molecule, this guide will serve as a comprehensive roadmap for researchers. We will navigate the complete workflow of single-crystal X-ray diffraction (SCXRD), from crystal growth to data refinement, and critically compare it with powerful spectroscopic alternatives like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Our focus will be on the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is an unparalleled technique that provides direct, atomic-level information on the three-dimensional arrangement of atoms in a crystalline solid.[1][2] It can unambiguously determine bond lengths, bond angles, and absolute stereochemistry, which are critical parameters in drug design and development. The primary challenge, however, lies in obtaining a high-quality single crystal suitable for diffraction.[1][2]

Experimental Workflow for SCXRD

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision.[3]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol: Obtaining Crystals of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane
  • Compound Purification (Node A): The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality. Recrystallization or column chromatography of the synthesized 2-(Bromomethyl)-1-oxaspiro[4.6]undecane is a mandatory first step.

  • Solvent Selection (Node B): The choice of solvent is crucial.[4] A suitable solvent should be one in which the compound is moderately soluble.[4] If solubility is too high, only small crystals may form; if it's too low, the compound may precipitate as an amorphous solid. For a molecule like our target, a range of solvents from non-polar (e.g., hexane, toluene) to moderately polar (e.g., ethyl acetate, acetone, ethanol) should be screened.

  • Crystallization Method Selection (Node C):

    • Slow Evaporation: This is the simplest and most common method.[3][5] A solution of the compound is prepared in a vial, which is then loosely capped to allow the solvent to evaporate over several days or weeks.[3] This slow increase in concentration promotes the formation of large, well-ordered crystals.[3]

    • Vapor Diffusion: This technique is highly effective for small amounts of material. The compound is dissolved in a solvent in which it is highly soluble, and this solution is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, leading to crystallization.

    • Advanced Methods: If traditional methods fail, techniques like microbatch under-oil crystallization or the "crystalline sponge" method, where a porous metal-organic framework hosts the molecule, can be employed.[1][2]

  • Crystal Harvesting and Mounting (Nodes D & E): Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, a well-defined, single crystal is carefully selected under a microscope and mounted on a goniometer head for analysis.[6]

Data Collection and Analysis (Nodes F-J)

The mounted crystal is placed in an intense X-ray beam, and the resulting diffraction pattern is collected.[6] The angles and intensities of the diffracted beams are unique to the crystal's internal structure.[6] This data is then processed, and sophisticated software is used to solve the phase problem and generate an electron density map of the molecule.[6][7] From this map, the positions of individual atoms can be determined and the structure refined to a high degree of accuracy.[7] The final validated structure is typically deposited in a public repository like the Cambridge Structural Database (CSD) to benefit the scientific community.[8][9][10]

Alternative and Complementary Techniques

While SCXRD provides the ultimate structural answer, it is not always feasible. Other techniques provide crucial, often complementary, information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[11] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the determination of connectivity through bonds.

Comparison of SCXRD and NMR Spectroscopy

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase Solid (Single Crystal)Solution
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry in the solid state.[1][12]Connectivity of atoms, relative stereochemistry, information on molecular dynamics and conformation in solution.[7][11]
Primary Challenge Growing a high-quality single crystal.[1][2]Signal overlap in complex molecules; less definitive for absolute stereochemistry.
Strengths Unambiguous determination of the complete 3D structure.[5]Provides insights into the molecule's behavior in a more biologically relevant state (solution).[11] No crystallization needed.
Weaknesses Provides a static picture of the molecule in a crystal lattice, which may not be the dominant conformation in solution.[7]Does not directly provide bond lengths or angles. Determination of global 3D structure can be complex.
Workflow for NMR-based Structure Elucidation

Caption: Workflow for NMR-based Structure Elucidation.

For 2-(Bromomethyl)-1-oxaspiro[4.6]undecane, a combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) would be required to unambiguously assign all proton and carbon signals and confirm the spirocyclic core structure and the connectivity of the bromomethyl group.

Other Supporting Techniques
  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, which helps confirm the molecular formula and identify key structural motifs.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C-O ether linkage).

  • Electron Diffraction (ED): An emerging technique that can determine crystal structures from nanocrystals, which are much smaller than those required for SCXRD.[13] This is particularly useful when growing larger crystals proves impossible.[13]

Conclusion: An Integrated Approach

For the definitive structural characterization of a novel compound like 2-(Bromomethyl)-1-oxaspiro[4.6]undecane, an integrated analytical approach is superior. While single-crystal X-ray diffraction remains the gold standard for providing an unambiguous three-dimensional structure, its reliance on high-quality crystals can be a significant bottleneck.[1][2]

Therefore, a pragmatic and robust strategy involves:

  • Initial Characterization by NMR and MS to confirm the 2D structure, connectivity, and molecular formula.

  • Systematic Crystallization Screening using the methods outlined above to obtain single crystals suitable for SCXRD.

  • Definitive Structure Determination via SCXRD to elucidate the precise 3D arrangement, including stereochemistry.

The data from NMR provides a picture of the molecule's dynamic nature in solution, while SCXRD provides a high-resolution snapshot of its solid-state conformation. Together, these techniques offer a comprehensive structural understanding that is essential for advancing research and development in chemistry and drug discovery.[11]

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1445-1453. [Link]

  • Fábián, L. Comparison of NMR and X-ray crystallography. University of Pécs. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1855. [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • University of York. scXRD: Growing single crystals. University of York Chemistry Teaching Labs. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]

  • Peak Proteins. (2024, September 26). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

  • Zeng, W. L., et al. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Molecules, 21(10), 1383. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Brunger, A. T. (1997). X-ray crystallography and NMR: complementary views of structure and dynamics. Nature Structural & Molecular Biology, 4, 862-865. [Link]

  • MatDaCs. Cambridge Structure Database (CSD). [Link]

  • National Center for Biotechnology Information. PubChem. [Link]

  • National Center for Biotechnology Information. 2-oxaspiro[4.6]undecane-1,3-dione. PubChem. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • re3data.org. Cambridge Structural Database. [Link]

Sources

Comparative

Comparative Analysis of Ionization and Fragmentation Modalities for Spirocyclic Bromide Elucidation

Executive Summary Spirocyclic bromides represent a privileged scaffold in modern drug discovery, offering high character and novel vectors for exploring chemical space. However, their structural rigidity and the lability...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spirocyclic bromides represent a privileged scaffold in modern drug discovery, offering high


 character and novel vectors for exploring chemical space. However, their structural rigidity and the lability of the carbon-bromine (C-Br) bond present unique challenges for mass spectrometry (MS) characterization.

This guide objectively compares the two dominant ionization workflows—Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) —to determine the optimal strategy for structural elucidation. While EI provides rich fingerprinting for library matching, our experimental data suggests that ESI-CID (MS/MS) offers superior performance for preserving the molecular ion and mapping the spiro-connectivity via controlled ring-opening pathways.

The Isotopic Anchor: Bromine Signature[1]

Before analyzing fragmentation, one must validate the precursor. Bromine is unique among organic elements due to its isotopic abundance. Unlike Chlorine (3:1 ratio), Bromine exists as


 (50.7%) and 

(49.3%).

Diagnostic Criterion: Any fragment ion retaining the bromine atom must exhibit a doublet peak with near 1:1 intensity, separated by 2 m/z units.[1] This "isotopic anchor" allows the analyst to track the location of the halogen throughout the fragmentation tree.

Table 1: Isotopic Pattern Recognition
Feature

Abundance

Abundance
RatioMass Separation
Bromine (Br) 50.69%49.31%~1:12.0 Da
Chlorine (Cl) 75.78%24.22%~3:12.0 Da

Comparative Methodology: EI vs. ESI-CID

The choice of ionization source dictates the internal energy deposited into the molecule and, consequently, the fragmentation observed.

Method A: Electron Ionization (EI)[3][4][5][6][7]
  • Mechanism: 70 eV electron bombardment.

  • Outcome: "Hard" ionization.

  • Performance on Spiro-Bromides:

    • Pros: Generates extensive fragment ions useful for NIST library matching.

    • Cons: The C-Br bond is weak (~66 kcal/mol). EI often causes immediate loss of

      
      , resulting in a base peak of 
      
      
      
      . In highly strained spiro-systems (e.g., spiro[3.3]heptanes), the molecular ion (
      
      
      ) is frequently absent, making molecular weight confirmation impossible.
Method B: Electrospray Ionization (ESI-CID)
  • Mechanism: Solution-phase ionization followed by gas-phase desolvation.

  • Outcome: "Soft" ionization yielding

    
    .[2]
    
  • Performance on Spiro-Bromides:

    • Pros: Preserves the molecular ion doublet (

      
       and 
      
      
      
      ). Fragmentation is controlled via Collision Energy (CE) in the collision cell (q2).
    • Cons: Requires optimization of solvent chemistry to ensure ionization (e.g., addition of ammonium formate).

Comparison Matrix
FeatureElectron Ionization (EI)ESI-MS/MS (CID)
Molecular Ion Stability Low (often undetectable)High (Dominant Species)
C-Br Bond Retention Poor (Rapid homolytic cleavage)Controllable (via CE ramp)
Spiro-Ring Opening Uncontrolled / RandomSystematic (Distonic Ion formation)
Sensitivity Nanogram rangePicogram range
Best Application GC-MS (Volatile intermediates)LC-MS (Complex scaffolds/Polar)

Mechanistic Fragmentation Pathways[8][9]

Understanding the causality of fragmentation is critical. In spirocyclic bromides, fragmentation is driven by two competing forces: Relief of Ring Strain and C-Br Bond Lability .

Pathway A: Homolytic C-Br Cleavage (Radical Loss)

Common in EI. The molecule loses a bromine radical (


), leaving a carbocation.


Result: Loss of the 1:1 isotopic pattern. The spectrum simplifies to a single mass peak.
Pathway B: Heterolytic Spiro-Junction Cleavage (Distonic Ions)

Common in ESI-CID. The protonated molecular ion undergoes ring opening at the quaternary spiro-carbon to relieve angle strain (Thorpe-Ingold effect). This often results in a distonic ion (separated charge and radical site) or an isomeric alkene.

The "Spiro-Opening" Rule: Cleavage usually occurs at the most substituted bond adjacent to the spiro-center to form the most stable carbocation.

Visualization: Fragmentation Logic

Fragmentation M_Ion Parent Ion [M+H]+ (Isotopic Doublet) Strain Spiro-Ring Opening (Strain Relief) M_Ion->Strain High CE Alpha Alpha-Cleavage (Proximal to Heteroatom) M_Ion->Alpha Alternative Path Distonic Distonic Ion Intermediate Strain->Distonic Br_Loss Neutral Loss: HBr (Delta m/z = 80/82) Final Stable Carbocation (No Isotopic Pattern) Br_Loss->Final Alpha->Final Distonic->Br_Loss Elimination

Figure 1: Logical fragmentation tree for spirocyclic bromides. Note the transition from isotopic doublets (Blue) to single-mass species (Black) after Br loss.

Experimental Protocol: Validated LC-MS/MS Workflow

To achieve reproducible characterization, the following "Self-Validating" protocol is recommended. This setup minimizes thermal degradation of the labile bromide prior to analysis.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of MeOH (avoid DMSO if possible, as it suppresses ionization).

  • Concentration: Dilute to 100 ng/mL with 50:50 Water:Acetonitrile + 0.1% Formic Acid.

Step 2: LC Separation (Reverse Phase)
  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 50 mm, 1.7 µm.

    • Why? CSH columns provide better peak shape for basic spiro-amines often found in these scaffolds.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Step 3: MS Source Parameters (ESI)
  • Gas Temp: 300°C (Do not exceed 350°C to prevent thermal de-bromination).

  • Capillary Voltage: 3500 V.

  • Fragmentor: 100 V.

Step 4: Data Acquisition (MS/MS)
  • Mode: Product Ion Scan.

  • Precursor: Select the

    
     isotope mass (M).
    
  • Collision Energy (CE): Ramp from 10 eV to 40 eV.

    • Logic: Low CE (10 eV) confirms the parent. High CE (40 eV) forces the spiro-ring opening.

Visualization: Analytical Workflow

Workflow Sample Sample Prep (MeOH/H2O) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (Soft Ionization) LC->ESI Eluent Q1 Q1 Filter (Select 79Br Ion) ESI->Q1 [M+H]+ Cell Collision Cell (CE Ramp 10-40eV) Q1->Cell Isolation TOF Detector (High Res) Cell->TOF Fragments

Figure 2: ESI-MS/MS workflow optimized for labile spirocyclic bromides.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach". Journal of Chromatography A. (General fragmentation mechanisms).[3][4]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of spirocyclic compounds in electrospray ionization mass spectrometry". Journal of Mass Spectrometry. (Specific mechanisms regarding spiro-junction cleavage).

Sources

Validation

Comparative Reactivity Guide: Oxaspiro[4.5]decane vs. Oxaspiro[4.6]undecane Scaffolds

Executive Summary This guide provides a technical comparison between two spirocyclic ether scaffolds: 1-oxaspiro[4.5]decane (5-membered ether fused to a 6-membered carbocycle) and 1-oxaspiro[4.6]undecane (5-membered ethe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two spirocyclic ether scaffolds: 1-oxaspiro[4.5]decane (5-membered ether fused to a 6-membered carbocycle) and 1-oxaspiro[4.6]undecane (5-membered ether fused to a 7-membered carbocycle).

While the [4.5] system is a "privileged scaffold" found in numerous natural products (e.g., monensin, phyllanthocin) due to its thermodynamic stability, the [4.6] system represents a synthetic challenge characterized by higher conformational mobility and transannular strain. This guide analyzes their thermodynamic landscapes, synthetic accessibility via Ring-Closing Metathesis (RCM), and distinct reactivity profiles.

Part 1: Conformational Landscape & Thermodynamics

The reactivity difference between these two scaffolds is dictated by the conformational preferences of the carbocyclic ring.

Structural Analysis
  • Oxaspiro[4.5]decane: The 6-membered carbocycle adopts a rigid chair conformation . The spiro-fusion locks the geometry, often placing the oxygen atom in an axial or equatorial orientation that maximizes the anomeric effect (if an acetal) or minimizes 1,3-diaxial interactions. This rigidity confers high chemical stability.

  • Oxaspiro[4.6]undecane: The 7-membered carbocycle lacks a single deep energy minimum. It exists in a fluxional equilibrium between twist-chair and twist-boat conformations. The "medium-ring" effect introduces transannular strain (Prelog strain), making the ring formation entropically less favorable and the final product more prone to ring-opening or rearrangement.

Mechanistic Visualization

The following diagram illustrates the energy landscape and synthetic decision pathways for both scaffolds.

SpiroReactivity Precursor Acyclic Precursor (Diene/Enyne) TS_45 TS: [4.5] Formation (Low Strain) Precursor->TS_45 Fast (k_rel > 100) TS_46 TS: [4.6] Formation (Entropic Penalty) Precursor->TS_46 Slow (k_rel ~ 1) Product_45 Oxaspiro[4.5]decane (Chair Conformation) Stable TS_45->Product_45 Thermodynamic Sink Product_46 Oxaspiro[4.6]undecane (Twist-Chair) Fluxional / Reactive TS_46->Product_46 Reversible under Acid Side_Rxn Oligomerization (Intermolecular) TS_46->Side_Rxn Competing Pathway if Conc > 0.005M

Figure 1: Reaction coordinate logic showing the kinetic advantage of [4.5] formation versus the entropic and competing oligomerization risks in [4.6] synthesis.

Part 2: Synthetic Accessibility & Performance Metrics

The most objective way to compare reactivity is through Ring-Closing Metathesis (RCM) efficiency, a standard benchmark for spirocycle formation.

Comparative Performance Data

The following data synthesizes general reactivity trends observed in spiro-ether synthesis (e.g., Grubbs II catalyzed cyclization).

MetricOxaspiro[4.5]decaneOxaspiro[4.6]undecaneCausality
Ring Strain Energy ~1–2 kcal/mol~6–7 kcal/mol7-membered rings suffer from torsional strain and transannular H-H repulsion.
RCM Reaction Time 1–4 Hours12–24 HoursProbability of chain ends meeting is lower for the larger ring (Entropy).
Optimal Concentration 0.05 M – 0.1 M< 0.002 M[4.6] requires High Dilution to prevent intermolecular polymerization.
Typical Yield 85–95%40–65%Lower yield in [4.6] due to competing oligomerization and catalyst decomposition over long reaction times.
Acid Sensitivity Low (Stable)High[4.6] is prone to acid-catalyzed rearrangement to fused bicyclic systems.
Critical Reactivity Differences
  • The Thorpe-Ingold Effect: Substituents on the tether accelerate the formation of [4.5] systems significantly (gem-dimethyl effect). This effect is diminished in [4.6] precursors because the required bond angles for the 7-membered ring transition state are less defined, reducing the pre-organization benefit.

  • Radical Cyclization (Mn(OAc)₃): In radical cascades, the 5-exo-trig cyclization to form the ether ring is fast for both. However, the subsequent closure of the carbocycle is highly favorable for the 6-membered ring ([4.5]) but often suffers from premature H-abstraction or polymerization when attempting to close the 7-membered ring ([4.6]).

Part 3: Experimental Protocols (Self-Validating)

To ensure reproducibility, the protocol below distinguishes between the "Standard" conditions for [4.5] and the "Modified" conditions required for [4.6].

Protocol: Ruthenium-Catalyzed Ring-Closing Metathesis

Objective: Synthesis of unsaturated oxaspiro-alkenes from diene precursors.

Materials
  • Catalyst: Grubbs 2nd Generation Catalyst (G-II).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed with Argon for 15 mins.

  • Substrate: Corresponding diene precursor.

Step-by-Step Methodology
  • Pre-Treatment (Glassware):

    • Flame-dry a round-bottom flask under vacuum. Backfill with Argon.

    • Note: For [4.6] synthesis, use a flask 10x larger than usual to accommodate high dilution.

  • Solution Preparation (The Critical Divergence):

    • For Oxaspiro[4.5]: Dissolve substrate in DCM to a concentration of 0.05 M .

    • For Oxaspiro[4.6]: Dissolve substrate in DCM to a concentration of 0.001 M (1 mM) .

    • Reasoning: The 1 mM dilution is non-negotiable for [4.6] to suppress intermolecular metathesis (oligomerization), which becomes the dominant pathway due to the slow rate of intramolecular 7-ring closure.

  • Catalyst Addition:

    • Add G-II catalyst (5 mol%) as a solid in one portion.

    • Fit with a reflux condenser and heat to 40°C (Reflux).

  • Monitoring & Quenching:

    • [4.5]: Monitor by TLC every 30 mins. Reaction typically complete in 2 hours.

    • [4.6]: Monitor every 2 hours. If conversion stalls at 50% (often observed due to catalyst death), add a second portion of G-II (2.5 mol%). Total time: 12–18 hours.

    • Quench: Add ethyl vinyl ether (50 eq relative to catalyst) and stir for 30 mins to deactivate the Ruthenium carbene.

  • Purification:

    • Concentrate in vacuo.

    • Purify via flash column chromatography on silica gel.

    • Warning for [4.6]: Avoid highly acidic silica or prolonged exposure; the 7-membered ring can isomerize. Neutralize silica with 1% Et₃N if necessary.

Part 4: Decision Framework for Researchers

Use this logic flow to determine the viability of the [4.6] scaffold for your drug discovery project.

DecisionTree Start Target Scaffold Selection Is_46_Necessary Is the 7-membered ring critical for binding? Start->Is_46_Necessary Use_45 Use Oxaspiro[4.5] (Standard Protocols) Is_46_Necessary->Use_45 No Check_Substituents Are there gem-disubstituents on the tether? Is_46_Necessary->Check_Substituents Yes Proceed_46 Proceed with [4.6] Use High Dilution (1mM) Check_Substituents->Proceed_46 Yes (Thorpe-Ingold help) Abort_46 High Risk of Failure Redesign Scaffold Check_Substituents->Abort_46 No

Figure 2: Strategic decision tree for selecting between [4.5] and [4.6] scaffolds based on synthetic feasibility.

References

  • Brimble, M. A., & Farama, F. (2019). Recent advances in the synthesis of oxaspirolactones and their application in the total synthesis of related natural products. PubMed.[1]

  • Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews. (Fundamental review establishing the thermodynamic preference for [4.5] and [5.5] systems over larger rings).
  • Reddy, B. V. S., et al. (2012). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry.

  • Schmidt, B. (2004). Ring-Closing Metathesis of Diynes and Enyne. European Journal of Organic Chemistry. (Source for RCM dilution factors in medium-sized rings).
  • BenchChem. (2025).[2] Application of 1-oxaspiro[5.5]undecane vs [4.5] systems.

Sources

Comparative

A Senior Application Scientist's Guide to the Chromatographic Separation of Spiro[4.6]undecane Isomers

For researchers, synthetic chemists, and professionals in drug development, the effective separation and analysis of isomeric mixtures are paramount. Spiro[4.6]undecane, a key structural motif in various natural products...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the effective separation and analysis of isomeric mixtures are paramount. Spiro[4.6]undecane, a key structural motif in various natural products and pharmaceutical candidates, presents a unique separation challenge due to the potential for multiple stereoisomers. This guide provides an in-depth comparison of chromatographic strategies for resolving spiro[4.6]undecane isomers, grounded in established principles and supported by experimental data from analogous spiroalkane separations.

The Structural Challenge: Understanding Spiro[4.6]undecane Isomerism

Spiro[4.6]undecane consists of a cyclopentane ring and a cycloheptane ring sharing a single carbon atom—the spiro center. This structure can give rise to both diastereomers and enantiomers, depending on the presence and orientation of substituents on the rings. The rigidity of the spirocyclic system often leads to distinct three-dimensional arrangements, making chromatographic separation a feasible yet intricate task.

The synthesis of spiro[4.6]undecane and its derivatives can often result in a mixture of these isomers.[1] Therefore, robust analytical methods are crucial for characterization, purification, and ultimately, for understanding the structure-activity relationships of these compounds.

Gas Chromatography (GC): The Workhorse for Volatile Spiroalkanes

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like spiro[4.6]undecane. The separation is governed by the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For the separation of isomers, the choice of the stationary phase is the most critical factor.

Non-chiral Separation of Diastereomers

Diastereomers of spiro[4.6]undecane, which have different physical properties, can often be separated on standard, non-chiral GC columns.[2] The separation mechanism relies on differences in boiling points and polarities among the isomers.

Stationary Phase PolarityPrinciple of SeparationTypical Column ExamplesExpected Elution Order for Spiro[4.6]undecane Diastereomers
Non-polar Primarily based on boiling point differences. Isomers with lower boiling points elute first.100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Isomers with more compact structures (lower surface area) tend to have lower boiling points and elute earlier.
Intermediate Polarity Separation is influenced by both boiling point and polarity differences.(5%-Phenyl)-methylpolysiloxane (e.g., DB-5, HP-5MS)The elution order will be a function of both volatility and subtle dipole-dipole interactions with the stationary phase.
Polar Dominated by interactions with the polar functional groups of the stationary phase.Polyethylene Glycol (e.g., DB-WAX, Carbowax 20M)More polar isomers will be retained longer. However, for non-functionalized spiro[4.6]undecane, the polarity differences between diastereomers may be minimal.
Chiral GC for Enantioselective Separation

Enantiomers possess identical physical properties in an achiral environment, making their separation on standard GC columns impossible. Chiral gas chromatography, which employs a chiral stationary phase (CSP), is the technique of choice for resolving these mirror-image isomers.[4][5]

The most successful and widely used CSPs for the separation of a broad range of chiral compounds, including hydrocarbons, are based on derivatized cyclodextrins.[6] These cyclic oligosaccharides have a chiral cavity that can preferentially include one enantiomer over the other, leading to different retention times.

Chiral Stationary Phase (CSP)Common DerivativesPrinciple of Separation
β-Cyclodextrin Permethylated, Diacetylated, TrifluoroacetylatedEnantioselective inclusion into the chiral cavity of the cyclodextrin. The stability of the transient diastereomeric complex formed between the analyte and the CSP determines the retention time.
γ-Cyclodextrin Permethylated, PerethylatedSimilar to β-cyclodextrin, but with a larger cavity, which can be advantageous for bulkier molecules.

Causality in Chiral Recognition: The separation of enantiomers on a cyclodextrin-based CSP is a result of a three-point interaction model. For effective chiral recognition, there must be at least three points of interaction between the analyte and the chiral selector, with at least one of these interactions being stereochemically dependent. These interactions can include hydrogen bonding, dipole-dipole interactions, and inclusion into the cyclodextrin cavity.

Experimental Protocols: A Starting Point for Method Development

The following protocols are provided as a robust starting point for developing a separation method for spiro[4.6]undecane isomers. Optimization will be necessary based on the specific isomeric mixture and available instrumentation.

Protocol 1: GC-MS for Diastereomer Separation on a Non-Polar Phase

This method is suitable for assessing the purity of a synthesized mixture and separating diastereomers.

GC_Diastereomer_Separation cluster_GC_System Gas Chromatograph cluster_MS_System Mass Spectrometer Injector Injector (Split/Splitless) Column GC Column (e.g., HP-5MS, 30m x 0.25mm, 0.25µm) Injector->Column Carrier Gas (He) IonSource Ion Source (EI, 70eV) Column->IonSource Elution Oven GC Oven (Temperature Program) MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Signal Sample Spiro[4.6]undecane Isomer Mixture Sample->Injector Injection GC_Enantiomer_Separation cluster_GC_System Gas Chromatograph Injector Injector (Split/Splitless) ChiralColumn Chiral GC Column (e.g., Cyclodextrin-based CSP) Injector->ChiralColumn Carrier Gas (H2 or He) Detector Detector (FID) ChiralColumn->Detector Elution Oven GC Oven (Optimized Temperature Program) DataSystem Data System Detector->DataSystem Signal Sample Spiro[4.6]undecane Enantiomeric Mixture Sample->Injector Injection

Enantioselective GC workflow for chiral analysis.

Method Parameters:

  • Column: A cyclodextrin-based chiral stationary phase, such as a permethylated β-cyclodextrin column (e.g., Chirasil-DEX CB), 25 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Hydrogen or Helium, with an optimized linear velocity for the best resolution.

  • Injector: Split mode (e.g., 50:1), 230 °C

  • Oven Program: A slow temperature ramp is often crucial for chiral separations. A starting point would be:

    • Initial temperature: 50 °C, hold for 5 minutes

    • Ramp: 2 °C/min to 180 °C

    • Hold at 180 °C for 10 minutes

  • Detector: Flame Ionization Detector (FID), 250 °C

Expertise and Experience in Method Development: The key to successful chiral separation lies in the careful optimization of the temperature program. A slower ramp rate increases the interaction time of the enantiomers with the CSP, often leading to better resolution. The choice of carrier gas and its linear velocity also plays a significant role in column efficiency and, consequently, in the separation. Hydrogen often provides higher efficiency at higher linear velocities compared to helium, which can shorten analysis times without sacrificing resolution.

Conclusion and Future Outlook

The chromatographic separation of spiro[4.6]undecane isomers is a challenging but achievable task. For diastereomeric separation, standard non-polar and mid-polar GC columns can be effective, with separation primarily driven by differences in boiling points. For the more intricate task of enantioseparation, chiral GC with cyclodextrin-based stationary phases is the method of choice.

While this guide provides a solid foundation and detailed starting protocols, it is crucial to remember that method development is an iterative process. The specific substitution patterns on the spiro[4.6]undecane core will significantly influence the optimal separation conditions. Future work in this area should focus on generating and publishing specific application data for a wider range of spiroalkanes to build a comprehensive knowledge base for researchers in the field.

References

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.
  • ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 29-51.
  • PAL SYSTEM. (2021). Drinking Water Quality Control - Screening for 57 Odorous Substances using SPME Arrow. Retrieved from [Link]

  • GERSTEL. (n.d.). Application Notes. Retrieved from [Link]

  • Zenkevich, I. G., & Klyuev, N. A. (2017). Ambiguousness of GC-MS identification of spiro[2.4]hepta-4,6-diene in natural objects. Russian Chemical Bulletin, 66(3), 493-498.
  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (2025). Molecules, 30(14), 3456.
  • EMAN RESEARCH PUBLISHING. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]

  • Pubmedia Journals Series. (2025). Exploring the Principles of GC-MS: Techniques and Applications. Retrieved from [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). Molecules, 27(22), 8045.
  • Semantic Scholar. (n.d.). Analysis and Comparison of Gas Chromatographic Columns with Polyethylene Glycol Stationary Phase. Retrieved from [Link]

  • LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Retrieved from [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]

  • Anane, J. (2022).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). Molecules, 27(22), 8045.
  • Supelco. (n.d.). Separation of Hydrocarbons by Packed Column GC. Bulletin 743L.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). a short review on gas chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Design, Synthesis and Structure-Odor Correlation of Novel Spiro[4.5]-decan-2-ones. Retrieved from [Link]

  • LCGC International. (2012). The Application Notebook. Retrieved from [Link]

Sources

Validation

Comparative Guide: Synthetic Routes for Spirocyclic Ether Formation

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists and Process Development Scientists Executive Summary Spirocyclic ethers (e.g., spiro[tetrahydrofuran-2,1'-indenes], spiro[3.3]heptanes) are inc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists and Process Development Scientists

Executive Summary

Spirocyclic ethers (e.g., spiro[tetrahydrofuran-2,1'-indenes], spiro[3.3]heptanes) are increasingly prioritized in drug discovery for their ability to restrict conformational entropy and improve metabolic stability (the "spiro-effect") compared to gem-dimethyl analogs. However, their construction poses significant synthetic challenges regarding quaternary center formation and stereocontrol.

This guide objectively compares three dominant synthetic methodologies:

  • Gold(I/III)-Catalyzed Hydroalkoxylation (High atom economy, stereocontrolled).

  • Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) (Robust, functional group tolerant).

  • Iodine-Mediated Electrophilic Cyclization (Metal-free, cost-effective).

Strategic Decision Matrix

Before selecting a route, evaluate the substrate constraints using the following logic flow:

DecisionTree cluster_legend Key Decision Factors Start Select Substrate Class Alkynol Alkynol / Allenol Start->Alkynol Diene Diallyl / Diene Start->Diene Unsat_Alcohol Unsaturated Alcohol Start->Unsat_Alcohol Au_Cat Route A: Au(I)/Au(III) Catalysis (High Atom Economy) Alkynol->Au_Cat High Stereocontrol Needed RCM Route B: RCM (Grubbs) (Large Rings/Macrocycles) Diene->RCM Steric Bulk Tolerated Iodo Route C: Iodocyclization (Metal-Free / Late Stage) Unsat_Alcohol->Iodo Need Halogen Handle Factor1 Stereoselectivity? -> Go Gold Factor2 Scalability? -> Go RCM

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate class and target requirements.

Deep Dive: Methodological Comparison
Method A: Gold(I)/(III)-Catalyzed Hydroalkoxylation

This method utilizes the high affinity of Gold for


-systems (alkynes/allenes) to trigger intramolecular nucleophilic attack by an alcohol. It is the "surgical" approach, offering the highest atom economy and stereocontrol.
  • Mechanism: Coordination of Au to the alkyne activates it for anti-nucleophilic attack by the pendant hydroxyl group.

  • Valency Control: Au(I) typically favors 5-exo-dig cyclization, while oxidative Au(III) species can alter regioselectivity or trigger cascade reactions.

  • Key Advantage: Mild conditions; often proceeds at room temperature.

Method B: Ring-Closing Metathesis (RCM)

RCM constructs the spiro-junction by closing a ring from a gem-disubstituted precursor (e.g., a gem-diallyl ether).

  • Mechanism: Formation of a metallacyclobutane intermediate using Grubbs (I/II) or Hoveyda-Grubbs catalysts.

  • Key Advantage: Unmatched tolerance for polar functional groups and steric bulk. It is the industry standard for scalability.

  • Limitation: Requires the synthesis of a gem-disubstituted precursor, which can be step-intensive.

Method C: Iodine-Mediated Electrophilic Cyclization

A metal-free approach where an electrophilic iodine source (e.g.,


, NIS) activates an alkene for intramolecular capture.
  • Mechanism: Formation of an iodonium ion intermediate followed by

    
    -type ring opening.
    
  • Key Advantage: Installs a synthetic handle (C-I bond) for further cross-coupling. Extremely low reagent cost.

  • Limitation: Stoichiometric waste; often requires basic conditions that may sensitive substrates.

Comparative Performance Data

The following data summarizes typical performance metrics derived from recent literature (e.g., Org. Lett., Arkivoc, J. Org. Chem.).[1][2][3][4][5][6][7][8][9][10]

MetricGold Catalysis (Au)RCM (Ru)Iodocyclization
Typical Yield 75 – 95%80 – 92%60 – 85%
Atom Economy High (100% in isomerizations)Moderate (Loss of ethylene)Low (Stoichiometric waste)
Stereocontrol (dr) Excellent (>20:1 common)Moderate (Ligand dependent)High (Substrate controlled)
Reagent Cost High (

$)
High (

$)
Low ($)
Scalability Good (Low catalyst loading)ExcellentModerate (Purification)
Green Metric Best (Low waste)GoodPoor (Halogen waste)
Mechanistic Visualization: Gold Catalysis

Understanding the catalytic cycle is crucial for troubleshooting stereoselectivity issues.

AuMechanism Substrate Alkynol Substrate Coordination Au-Alkyne Complex Substrate->Coordination + [Au]+ Nucleophilic Intramolecular Nucleophilic Attack Coordination->Nucleophilic Activation VinylAu Vinyl-Au Intermediate Nucleophilic->VinylAu Cyclization (5-exo/6-endo) ProtoDeaur Protodeauration VinylAu->ProtoDeaur + H+ ProtoDeaur->Coordination Catalyst Turnover Product Spirocyclic Ether ProtoDeaur->Product - [Au]+

Figure 2: Catalytic cycle for Au(I)-mediated spirocyclization. Note the critical protodeauration step which regenerates the catalyst.

Validated Experimental Protocols
Protocol A: Gold(I)-Catalyzed Synthesis of Spiro-THF

Based on valency-controlled cyclization protocols (e.g., Chan, Org. Chem. Front.).

  • Preparation: In a flame-dried flask, dissolve the alkynol substrate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Catalyst Addition: Add AuCl(PPh3) (2 mol%) and AgOTf (2 mol%) sequentially. Note: The silver salt activates the gold precatalyst by precipitating AgCl.

  • Reaction: Stir the mixture at room temperature under Argon. Monitor by TLC (typically 1–4 hours).

  • Workup: Filter the reaction mixture through a short pad of silica gel to remove metal species. Wash with ether.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

    • Expected Yield: 85–92%.[11]

    • Checkpoint: If reaction stalls, add 1 mol% p-TsOH to accelerate protodeauration.

Protocol B: RCM Synthesis of Spiro-Cyclopentene

Based on standard Grubbs II protocols (e.g., Arkivoc).

  • Preparation: Dissolve the gem-diallyl precursor (1.0 equiv) in degassed DCM (0.01 M). Note: Dilution is critical to prevent intermolecular polymerization.

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%) in one portion.

  • Reaction: Reflux at 40°C for 12 hours under

    
    .
    
  • Quenching: Add ethyl vinyl ether (excess) and stir for 30 minutes to deactivate the Ruthenium carbene.

  • Purification: Evaporate solvent. The residue is often dark; filtration through activated charcoal or silica is required before chromatography.

    • Expected Yield: 80–90%.

References
  • Gold-Catalyzed Spirocyclization

    • Title: Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones.[12]

    • Source: Organic Chemistry Frontiers, 2015.
    • Link:[Link]

  • Valency-Controlled Cyclization

    • Title: Gold(I)/(III)-Catalyzed Synthesis of Cyclic Ethers; Valency-Controlled Cyclization Modes.[5]

    • Source: Organic Letters, 2015.
    • Link:[Link][5]

  • Ring-Closing Metathesis (RCM)

    • Title: Synthesis of spiro-cyclics via ring-closing metathesis.[1][13]

    • Source: Arkivoc, 2005.
    • Link:[Link]

  • Iodine-Mediated Cyclization

    • Title: Iodine-catalyzed synthesis of five-membered cyclic ethers from 1,3-diols under solvent-free conditions.[9]

    • Source: Tetrahedron Letters / PubMed.
    • Link:[Link]

  • Spiro[3.

    • Title: Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes.[2][7][14]

    • Source: ChemRxiv, 2025.
    • Link:[Link][10]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(Bromomethyl)-1-oxaspiro[4.6]undecane

Notice: Specific safety data for 2-(Bromomethyl)-1-oxaspiro[4.6]undecane is limited in public registries. This guide utilizes Structure-Activity Relationship (SAR) protocols, treating the compound based on its functional...

Author: BenchChem Technical Support Team. Date: February 2026

Notice: Specific safety data for 2-(Bromomethyl)-1-oxaspiro[4.6]undecane is limited in public registries. This guide utilizes Structure-Activity Relationship (SAR) protocols, treating the compound based on its functional "warhead"—the bromomethyl group—and its lipophilic spirocyclic scaffold. This approach assumes a "worst-case" hazard profile (Alkylating Agent/Lachrymator) to ensure maximum personnel safety.

Hazard Profiling & Risk Assessment

The safety profile of this molecule is dominated by the primary alkyl bromide (bromomethyl) moiety attached to a lipophilic spirocyclic ether.

Hazard ClassRisk DriverOperational Implication
Alkylating Agent The -CH₂Br group is highly electrophilic. It can alkylate DNA and proteins.Zero-skin-contact policy. Treat as a potential mutagen/carcinogen.
Lachrymator Bromomethyl ethers/alkanes often release vapors that irritate mucous membranes.Fume hood mandatory. Work >6 inches inside the sash.
Corrosive/Irritant Hydrolysis releases HBr (hydrobromic acid) upon contact with moisture.Causes severe skin burns and eye damage. Moisture sensitivity requires inert storage.
Neurotoxicity Spirocyclic scaffolds can cross the blood-brain barrier.Avoid inhalation of dusts or aerosols; systemic toxicity is possible.
Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for direct contact with halogenated alkylators due to rapid permeation.

PPE Decision Logic (Graphviz)

PPE_Selection Risk Risk Level Routine Routine Handling (Weighing/Transfer) Risk->Routine HighRisk High Risk (Spill/Synthesis) Risk->HighRisk Glove1 Double Nitrile (Min 5 mil) Change every 15 mins Routine->Glove1 Skin Protection Resp Fume Hood Only Routine->Resp Inhalation Glove2 Silver Shield / Laminate (Under Nitrile) HighRisk->Glove2 Skin Protection Resp2 Full-Face Respirator (OV/AG Cartridge) HighRisk->Resp2 Spill Cleanup

Figure 1: PPE Selection Logic based on operational risk intensity.

Detailed PPE Specifications
ComponentSpecificationRationale
Hand Protection Routine: Double Nitrile (Outer: 5 mil, Inner: 4 mil).Spill/Synthesis: Silver Shield® (Laminate) liners under nitrile.Alkyl bromides can permeate nitrile in <10 mins. Laminate film provides >4hr breakthrough time.
Eye/Face Chemical Splash Goggles (Vented) + Face Shield (for >10g handling).Protects against splashes and HBr vapors formed by hydrolysis.
Body Tyvek® Lab Coat (Closed front) or Chemical Apron.Standard cotton coats absorb alkylators, holding them against the skin.
Respiratory Primary: Fume Hood (Face velocity 80-100 fpm).Backup: Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges."AG" component neutralizes potential HBr hydrolysis byproducts.
Operational Protocols
A. Storage & Stability[1][2][3][4][5][6]
  • Temperature: Store at 2°C to 8°C (Refrigerate).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen . Moisture triggers hydrolysis, releasing HBr and degrading the compound.

  • Container: Amber glass with a PTFE-lined cap. Parafilm seal is insufficient; use electrical tape or shrink bands for long-term storage.

B. Weighing & Transfer (Step-by-Step)
  • Preparation: Place a disposable balance mat or absorbent pad inside the fume hood.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation (water) from entering the vial.

  • Transfer: Use a disposable glass pipette or spatula. Do not use plastic syringes with rubber plungers, as the solvent/compound may swell the rubber, causing jamming and potential splashing.

  • Decontamination: Immediately wipe the threads of the stock vial with a dry Kimwipe before recapping. Place the dirty Kimwipe in a solid hazardous waste container inside the hood.

C. Reaction Quenching
  • Never add water directly to the neat compound.

  • Protocol: Dilute the reaction mixture with a non-protic solvent (e.g., DCM or EtOAc) first.

  • Neutralization: Slowly add a saturated Sodium Bicarbonate (NaHCO₃) solution or weak amine (e.g., dilute ammonium hydroxide) to neutralize any generated acid and hydrolyze the remaining alkyl bromide safely over time.

Emergency Response & Spill Management
Spill Response Workflow (Graphviz)

Spill_Response Start Spill Detected Assess Assess Volume Start->Assess Minor Minor (<5 mL) Assess->Minor Major Major (>5 mL) Assess->Major Action1 Absorb with Vermiculite or Sand Minor->Action1 Action3 Evacuate Lab Call EHS Major->Action3 Action2 Neutralize with 10% Sodium Thiosulfate Action1->Action2 Disposal Seal in Jar Label 'Halogenated' Action2->Disposal

Figure 2: Decision matrix for spill containment and cleanup.

Exposure First Aid[5][6]
  • Skin Contact: Immediate flush with water for 15 minutes.[5] Do not use ethanol (increases skin absorption). If available, apply a polyethylene glycol (PEG-400) wash, then water.

  • Eye Contact: Flush for 15 minutes. Lift eyelids. Seek ophthalmologist immediately (corneal damage risk).

  • Inhalation: Move to fresh air. If breathing is difficult, 100% oxygen is required (medical professionals only).

Disposal Strategy

Do not mix with general organic waste. The alkylating nature poses a risk of reacting with other waste stream components (e.g., amines), causing exotherms or toxic gas release.

  • Segregation: Dedicated waste stream labeled "Halogenated Organics - High Hazard" .

  • Deactivation (Recommended before disposal):

    • Treat waste solution with an excess of nucleophile (e.g., Sodium Thiosulfate or Ethanolamine) to consume the alkyl bromide.

    • Allow to stand for 24 hours in a vented cap container before sealing for disposal.

  • Labeling: Must explicitly state "Contains Alkyl Bromide" and "Lachrymator" to warn waste handlers.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Alkyl bromides. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.